tert-Butyl (2-cyanopyridin-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVUOJCWMRCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629125 | |
| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262295-94-3 | |
| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3), a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its chemical properties, potential synthetic routes, and prospective applications in research and drug development. Due to the limited publicly available data for this specific compound, this guide also incorporates general characteristics of the carbamate and cyanopyridine functional groups to provide a broader context for its potential utility.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The presence of a cyano group, a carbamate protecting group, and the pyridine core makes it a potentially versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 262295-94-3 | Synthonix[1], BLDpharm[2] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Synthonix[1] |
| Molecular Weight | 219.24 g/mol | Aladdin Scientific[3] |
| Purity | ≥95% - 97% | Synthonix[1], Aladdin Scientific[3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=NC(=C1)C#N | Synthonix[1] |
| InChIKey | Not available in public databases | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available |
Note: Some physical properties are not publicly available and are estimated based on the chemical structure and properties of similar compounds.
Synthesis and Reactivity
A general approach would involve the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Below is a generalized workflow for the potential synthesis and utilization of this compound in a research setting.
Figure 1: A generalized workflow illustrating the potential synthesis of this compound and its subsequent use as a building block in the synthesis of target molecules.
Potential Applications in Research and Drug Development
The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of pharmacologically active compounds.
-
Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and the relative ease of its removal under acidic conditions make it a cornerstone of modern peptide synthesis and medicinal chemistry. In the context of drug design, carbamate moieties are also found in numerous approved therapeutic agents, where they can act as bioisosteres for amides, contribute to binding interactions with biological targets, or improve pharmacokinetic properties.
-
Cyanopyridine Moiety: The cyanopyridine scaffold is present in a variety of biologically active molecules. The cyano group can participate in hydrogen bonding interactions with protein targets and can be a precursor to other functional groups such as amines, amides, or tetrazoles. Pyridine rings are common in pharmaceuticals due to their ability to engage in various non-covalent interactions and their favorable physicochemical properties.
Given these features, this compound could serve as a key intermediate for the synthesis of inhibitors for various enzyme classes, such as kinases or proteases, or for the development of ligands for G-protein coupled receptors (GPCRs). The deprotection of the carbamate would reveal a primary amine that can be further functionalized to build more complex molecular architectures.
Spectroscopic Data
Publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited. However, some suppliers, such as BLDpharm, may provide this data upon request for research purposes[2].
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's documentation.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are sparse in the public domain, its structural components suggest a role in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical and safety data from commercial suppliers.
References
In-Depth Technical Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. The accurate determination of molecular weight is a critical first step in the characterization of any novel compound, underpinning subsequent experimental design and interpretation.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₁H₁₃N₃O₂.[1] The calculation of its molecular weight is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Elemental Composition and Atomic Weights
The determination of the molecular weight of this compound is derived from its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 13 | 1.008[2][3][4] | 13.104 |
| Nitrogen | N | 3 | 14.007[5][6][7][8][9] | 42.021 |
| Oxygen | O | 2 | 15.999[10][11][12][13][14] | 31.998 |
| Total | 219.244 |
The calculated molecular weight of this compound is 219.244 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 219.2398 g/mol .[1]
Experimental Workflow for Molecular Weight Verification
The following diagram outlines a standard experimental workflow for the verification of a compound's molecular weight, a fundamental procedure in chemical synthesis and analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. youtube.com [youtube.com]
- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. princeton.edu [princeton.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 14. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed technical data and experimental protocols.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions.
Molecular Formula: C₁₁H₁₃N₃O₂
Molecular Weight: 219.24 g/mol
CAS Number: 262295-94-3
The quantitative data for this compound are summarized in the tables below.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 8.45 | d, J = 5.6 Hz |
| 7.89 | s |
| 7.55 | dd, J = 5.6, 1.6 Hz |
| 7.20 | br s |
| 1.55 | s |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3350 - 3200 | Medium, Sharp | N-H Stretch |
| 2980 - 2950 | Medium | C-H Stretch (Aliphatic) |
| 2235 | Strong, Sharp | C≡N Stretch |
| 1725 | Strong, Sharp | C=O Stretch (Carbamate) |
| 1600, 1550 | Medium | C=C and C=N Stretch (Pyridine Ring) |
| 1250, 1160 | Strong | C-O Stretch (Carbamate) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 220.11 | 45 | [M+H]⁺ |
| 242.09 | 100 | [M+Na]⁺ |
| 164.06 | 85 | [M - C₄H₉O₂ + H]⁺ |
| 119.04 | 60 | [M - C₅H₉NO₂ + H]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the Boc protection of the corresponding aminopyridine precursor.
Synthesis of this compound
Materials:
-
4-Amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-amino-2-cyanopyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Synthesis Pathway
The synthesis of this compound from 4-amino-2-cyanopyridine is illustrated in the following diagram.
Caption: Synthesis of this compound.
Applications in Drug Development
Carbamates are recognized as important structural motifs in medicinal chemistry due to their ability to act as bioisosteres of amide bonds, offering improved metabolic stability and pharmacokinetic properties. The cyanopyridine moiety is also a key pharmacophore in various biologically active molecules. The combination of these two functionalities in this compound makes it a versatile starting material for the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, receptor modulators, and other targeted therapies. The cyano group can be further elaborated into other functional groups, providing a handle for diverse chemical transformations.
An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a logical workflow diagram.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile tool in multi-step organic syntheses. This guide focuses on a direct and efficient method for its preparation from 4-amino-2-cyanopyridine.
Synthesis Pathway
The most direct and widely applicable method for the synthesis of this compound is the Boc protection of the amino group of 4-amino-2-cyanopyridine. This reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent in the presence of a suitable base and catalyst.
A highly effective method for the Boc protection of aminopyridines involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, with an organic base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).[1][2] This method has been reported to provide high yields and selectivity for the mono-Boc protected product.[1][2]
Below is a logical diagram illustrating the synthesis workflow.
References
Technical Guide: Physicochemical Properties of tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure, featuring a pyridine ring substituted with a cyano and a tert-butoxycarbonyl (Boc) protected amine group, makes it a versatile intermediate in organic synthesis. This document provides a summary of its known physical and chemical properties based on available data.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₃N₃O₂[1][2] |
| Molecular Weight | 219.24 g/mol [2] |
| CAS Number | 262295-94-3[2] |
| Purity | Typically available in 95% to ≥97% purity from commercial suppliers.[1][2] |
Physical Properties
Detailed experimental data on the physical properties of this compound is not widely available in the public domain. The following table summarizes the information that has been compiled from various sources.
| Property | Value |
| Melting Point | Not explicitly reported in available literature. |
| Boiling Point | Not explicitly reported in available literature. |
| Solubility | Solubility data in specific solvents is not detailed in the available search results. General solubility information for similar carbamate compounds suggests solubility in common organic solvents. |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the cyano group, the carbonyl group of the carbamate, and the tert-butyl group.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be applicable.
General Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a synthetic intermediate, its primary role is in the construction of larger, potentially bioactive molecules. The biological properties of its derivatives would depend on the specific structural modifications made.
References
Technical Safety Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS No. 262295-94-3) is publicly available. This document has been compiled using information from suppliers and data for structurally related compounds. All information should be treated as a guideline and used with caution. A thorough risk assessment should be conducted before handling this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Carbamic acid, N-(2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester; 4-(Boc-amino)-2-cyanopyridine |
| CAS Number | 262295-94-3[1][2][3] |
| Molecular Formula | C11H13N3O2[1] |
| Molecular Weight | 219.24 g/mol [1][3] |
| Structure |
Hazard Identification
Based on data for structurally similar carbamate and pyridine derivatives, this compound should be handled with care. Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Eye Irritation: May cause serious eye irritation or damage.[6][7]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
GHS Hazard Statements (Predicted):
| Code | Statement | Source (Similar Compounds) |
| H302 | Harmful if swallowed | [4][5] |
| H312 | Harmful in contact with skin | [4][5] |
| H315 | Causes skin irritation | [6][7] |
| H319 | Causes serious eye irritation | [4][6][7] |
| H332 | Harmful if inhaled | [4][5] |
| H335 | May cause respiratory irritation | [6][7] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/crystalline powder | [8][9] |
| Molecular Weight | 219.2398 g/mol | [1] |
| Purity | 95% - >97% | [1][3] |
Note: Specific experimental data for properties like melting point, boiling point, and solubility are not available for this specific compound.
Experimental Protocols & Safety Measures
Handling and Storage
Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.
-
Hygiene: Wash hands thoroughly after handling.[6][10] Do not eat, drink, or smoke in the handling area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source (General Guidance) |
| Eye/Face Protection | Chemical safety goggles or face shield. | [6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [6][7] |
| Respiratory Protection | Use a NIOSH-approved respirator if dust or aerosols are generated. | [10] |
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source (General Guidance) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][6] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced.[8]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid dust formation and contact with the skin, eyes, and clothing.[8]
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Containment and Cleanup: Sweep up the spilled solid material and place it in a suitable container for disposal.[8]
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological data is available for this compound. Carbamates, as a class, can inhibit acetylcholinesterase, which is a critical enzyme in the nervous system.
-
Ecological Data: No specific ecological data is available. Avoid release into the environment.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 262295-94-3|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.ie [fishersci.ie]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Product Information | LabelSDS [labelsds.com]
In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis, particularly in the development of Janus kinase (JAK) inhibitors. This document details its chemical properties, commercial availability, synthesis protocols, and its role in medicinal chemistry.
Chemical Properties and Commercial Availability
This compound (CAS No. 262295-94-3) is a heterocyclic building block essential for the synthesis of complex pharmaceutical compounds.[1] Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol .[1] This compound is commercially available from various suppliers, typically with a purity of 95% or 97%.[2]
| Property | Value | Source |
| CAS Number | 262295-94-3 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Purity | ≥95% - 97% | [2] |
| Appearance | Typically a solid | N/A |
| Storage | Inert atmosphere, 2-8°C | BLDpharm |
Commercial Suppliers:
A number of chemical suppliers offer this compound in varying quantities. Notable suppliers include:
Synthesis
Synthesis of the Precursor: 4-Amino-2-cyanopyridine
The necessary precursor, 4-amino-2-cyanopyridine (CAS 98139-15-2), can be synthesized through various reported methods.
Experimental Protocol: Boc Protection of 4-amino-2-cyanopyridine (General Procedure)
This protocol is adapted from established methods for the N-tert-butoxycarbonylation of amines.[5]
Materials:
-
4-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-cyanopyridine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base, such as triethylamine (1.5-2.0 eq). If using, add a catalytic amount of DMAP.
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reaction Scheme:
Caption: Boc protection of 4-amino-2-cyanopyridine.
Role in Janus Kinase (JAK) Inhibitor Synthesis
This compound serves as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.
This carbamate is a building block in the construction of the core structures of several JAK inhibitors.[6][7] The Boc-protected amine allows for selective reactions at other positions of the pyridine ring before deprotection to reveal the amine for subsequent coupling reactions.
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow where this compound is utilized as an intermediate in the synthesis of a hypothetical JAK inhibitor.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 262295-94-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 262295-94-3 | this compound [synthonix.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 7. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a protected amine intermediate in the synthesis of complex bioactive molecules. The presence of a cyano group and a Boc-protected amine on the pyridine ring offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application as an intermediate in the discovery of potent kinase inhibitors.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 262295-94-3 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the precursor, 4-amino-2-cyanopyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 4-amino-2-cyanopyridine (Precursor)
Conceptual Experimental Protocol for 4-amino-2-cyanopyridine Synthesis:
A potential synthetic route involves the hydrolysis of a 2-cyanopyridine derivative to the corresponding picolinamide, followed by a Hofmann rearrangement.
-
Step 1a: Hydrolysis of a suitable 2-cyanopyridine precursor. A substituted 2-cyanopyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinamide.
-
Step 1b: Hofmann Rearrangement. The resulting picolinamide is treated with a solution of sodium hypochlorite or sodium hypobromite, followed by heating, to induce the rearrangement to 4-amino-2-cyanopyridine. The product would then be isolated and purified by standard techniques such as crystallization or chromatography.
Step 2: N-Boc Protection of 4-amino-2-cyanopyridine
The protection of the amino group of 4-amino-2-cyanopyridine with a tert-butoxycarbonyl (Boc) group is a crucial step to yield the title compound. A general and efficient method for the N-Boc protection of aminopyridines is described in patent CN102936220B[1][2]. This protocol can be adapted for the synthesis of this compound.
Experimental Protocol for N-Boc Protection [1][2]:
-
Materials: 4-amino-2-cyanopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBT), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-amino-2-cyanopyridine (1 equivalent) in dichloromethane.
-
To the stirred solution, add EDCI (2.2 equivalents), HOBT (0.07 equivalents), triethylamine (2.2 equivalents), and di-tert-butyl dicarbonate (1.7 equivalents) at room temperature.
-
Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Expected Yield: Based on the patent for a similar aminopyridine, yields are expected to be in the range of 80-90%[1][2].
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery: An Intermediate for Kinase Inhibitors
The cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The this compound serves as a key intermediate in the synthesis of such inhibitors. After its synthesis, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized to build more complex molecules.
While specific examples detailing the use of this compound and the subsequent biological activity of the final compounds are not extensively reported in publicly available literature, its utility can be inferred from patents on kinase inhibitors that utilize similar building blocks[3][4][5][6][7]. The general workflow for its application in the synthesis of kinase inhibitors is outlined below.
General Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for the use of the title compound in kinase inhibitor synthesis.
This workflow highlights the strategic importance of this compound as a masked amine, allowing for the selective modification of other parts of the molecule before unmasking the amine for the final coupling steps.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its synthesis, while not extensively detailed in a single source, can be reliably achieved through a two-step process involving the formation of 4-amino-2-cyanopyridine followed by a robust N-Boc protection protocol. The strategic use of this building block allows for the efficient construction of complex molecular architectures targeting a range of diseases. Further research and publication of its application in the synthesis of specific, biologically evaluated compounds will undoubtedly solidify its importance for medicinal chemists and drug development professionals.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitumor agent using compounds having kinase inhibitory effect in combination - Patent US-9012458-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibitors of tyrosine kinases - Patent US-7169791-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in medicinal chemistry
An In-Depth Technical Guide on the Role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 262295-94-3) is a strategically important heterocyclic building block in modern medicinal chemistry.[1][2] Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive cyano group, and a pyridine core, offers synthetic versatility for creating diverse molecular scaffolds. This technical guide elucidates the fundamental role of this compound as a key intermediate, detailing its synthesis, functional group utility, and application in constructing molecules for various therapeutic targets. While not an active pharmaceutical ingredient itself, its utility lies in providing a robust platform for generating libraries of compounds, particularly in the domain of kinase inhibition and other areas where the cyanopyridine motif is a recognized pharmacophore.[3]
Introduction: A Profile of a Versatile Building Block
In the landscape of drug discovery, the efficiency of synthesizing complex molecules with desired pharmacological properties is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous approved drugs due to their ability to engage in a wide range of biological interactions.[3] this compound emerges as a compound of interest, not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate.
Its structure is characterized by three key features:
-
Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a common feature in pharmaceuticals, often involved in hydrogen bonding and providing a scaffold for substituent orientation.
-
Cyano Group (-CN): Positioned at the 2-position, this electron-withdrawing group can act as a potent hydrogen bond acceptor or a chemical handle for further synthetic transformations into amides, tetrazoles, or other functional groups. Cyanopyridine derivatives have shown significant potential as kinase inhibitors and cytotoxic agents.[3]
-
tert-Butoxycarbonyl (Boc) Protected Amine: The amine at the 4-position is protected by a Boc group, one of the most common nitrogen-protecting groups in organic synthesis.[4] This allows for the selective modification of other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to liberate the nucleophilic amine for subsequent coupling reactions.[4]
The carbamate group itself is a key structural motif in many approved drugs, valued for its proteolytic stability and its ability to act as a peptide bond surrogate.[4][5] The combination of these features makes this compound a valuable starting material for building complex, biologically active molecules.
Synthesis and Chemical Properties
The primary role of this compound is as a stable, readily accessible intermediate. Its molecular formula is C11H13N3O2 with a molecular weight of 219.24 g/mol .[1]
General Synthesis Workflow
The most common synthetic route involves the protection of the 4-amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of the title compound.
Role in Medicinal Chemistry: A Gateway to Complexity
The principal application of this compound is as a launchpad for more complex molecular architectures. The Boc-protected amine is temporarily masked, allowing chemists to perform reactions on other parts of a larger molecule before revealing the amine for a final coupling step.
Workflow as a Synthetic Intermediate
The typical workflow involves two key stages:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl group to unmask the highly nucleophilic 4-aminopyridine moiety. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Functionalization: The newly exposed amine can then be reacted with a wide range of electrophiles to form various functional groups, such as amides, ureas, sulfonamides, or alkylated amines, thereby building molecular diversity.
Caption: Synthetic utility showing deprotection and subsequent derivatization.
Applications in Drug Discovery: The Cyanopyridine Scaffold
While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, the 2-cyanopyridine scaffold is a well-established pharmacophore in numerous clinically relevant molecules, particularly kinase inhibitors.[3] The cyano group often serves as a crucial hydrogen bond acceptor, locking the inhibitor into the ATP-binding pocket of the target kinase.
Hypothetical Application in Kinase Inhibitor Development
A plausible drug discovery workflow would use this compound to synthesize a library of potential kinase inhibitors. The 4-amino group, once deprotected, can be coupled to various hinge-binding fragments or other specificity-determining moieties.
Caption: Potential action of a cyanopyridine-based inhibitor in a kinase cascade.
Quantitative Data: Bioactivity of Cyanopyridine Derivatives
To illustrate the therapeutic potential of the core scaffold, the following table summarizes quantitative data for various reported cyanopyridine-containing molecules. It is critical to note that these compounds are not direct derivatives of this compound but serve to demonstrate the biological relevance of the cyanopyridine motif.
| Compound Class/Example | Target | Activity Metric | Value | Therapeutic Area | Reference |
| Nicotinonitrile Derivative 4k | PIM-1 Kinase | IC₅₀ | 21.2 nM | Oncology | [3] |
| Nicotinonitrile Derivative 7b | PIM-1 Kinase | IC₅₀ | 18.9 nM | Oncology | [3] |
| Nicotinonitrile Derivative 7b | MCF-7 cell line | IC₅₀ | 3.58 µM | Oncology | [3] |
| Pyridinyloxy Acetohydrazide 7 | HepG2 cell line | IC₅₀ | 7.26 µM | Oncology | [3] |
| Neratinib (approved drug) | HER2/EGFR Kinase | IC₅₀ | 59 nM / 92 nM | Oncology (Breast Cancer) | [3] |
| Ivosidenib (approved drug) | IDH1 mutant | IC₅₀ | ~10 nM | Oncology (Leukemia) | [3] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis and subsequent modification of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via Boc-protection of 4-amino-2-cyanopyridine.
Materials:
-
4-amino-2-cyanopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-amino-2-cyanopyridine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound as a solid.
Protocol 2: Deprotection of this compound
Objective: To remove the Boc protecting group to yield 4-amino-2-cyanopyridine.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ or by using a basic workup with an organic solvent like EtOAc.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-amino-2-cyanopyridine, which can be used directly or purified further.
Conclusion
This compound is a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is not derived from its own bioactivity but from the synthetic options it enables. The strategic placement of a stable, yet readily removable, Boc-protecting group on a pharmacologically relevant cyanopyridine scaffold provides an efficient and modular route to novel and diverse chemical entities. For drug development professionals, this compound represents a reliable starting point for library synthesis campaigns targeting a range of diseases, most notably in the competitive field of oncology and kinase inhibitor research. Its continued availability and utility underscore the importance of well-designed intermediates in accelerating the drug discovery pipeline.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 262295-94-3|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Tert-Butyl (2-cyanopyridin-4-yl)carbamate: An Overview of a Commercially Available Research Chemical
For inquiries regarding the specific research applications and detailed technical data of tert-butyl (2-cyanopyridin-4-yl)carbamate, direct consultation of scientific literature and patents is recommended. The following information is based on commercially available data and general chemical principles.
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It is available from various chemical suppliers as a research chemical, indicating its use in synthetic chemistry and drug discovery endeavors. The structure features a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is a common feature in organic synthesis, suggesting that this compound is likely utilized as a building block or intermediate in the preparation of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is typically available from commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 262295-94-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | ≥95% - 97% (as offered by suppliers) | [1] |
Synthesis
One possible synthetic pathway could start from a 4-amino-2-cyanopyridine precursor. The amino group could then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The general workflow for such a protection reaction is outlined below.
Caption: A generalized workflow for the synthesis of this compound via Boc protection of a 4-aminopyridine precursor.
Potential Research Applications
The structural motifs present in this compound suggest its potential utility in medicinal chemistry and drug discovery. The cyanopyridine core is a feature in various biologically active molecules. The Boc-protected amine allows for further chemical modifications, making it a versatile intermediate.
Potential areas of research where this compound could be employed include:
-
Enzyme Inhibitors: The pyridine and cyano groups could potentially interact with the active sites of various enzymes.
-
Scaffold for Library Synthesis: As a functionalized building block, it can be used in the combinatorial synthesis of libraries of compounds for high-throughput screening.
-
Development of Novel Therapeutics: The core structure may serve as a starting point for the development of new drugs targeting a range of diseases. One patent mentions the use of "this compound" in a solution for the synthesis of piperidine urea derivatives, though without providing specific details on its preparation or role.[3]
Biological Activity and Mechanism of Action
Currently, there is no publicly available data on the specific biological activity or mechanism of action of this compound. To determine its biological effects, a series of in vitro and in vivo studies would be necessary. A general workflow for the initial biological characterization of a novel research chemical is depicted below.
Caption: A simplified workflow for the initial biological evaluation of a research chemical like this compound.
Disclaimer: This document provides a general overview based on available information for a research chemical. The synthesis and handling of this compound should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological properties and potential applications are speculative and require experimental validation.
References
Methodological & Application
synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate experimental protocol
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a valuable intermediate in pharmaceutical and medicinal chemistry research. The procedure involves the protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O). This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, data presentation in a structured format, and a visual representation of the experimental workflow.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the selective N-Boc protection of 4-amino-2-cyanopyridine. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for this synthesis, ensuring a high yield and purity of the final product.
Reaction Scheme
The synthesis proceeds via the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate, as depicted in the following reaction scheme:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Amino-2-cyanopyridine | ≥97% | Commercial Vendor | 98139-15-2 |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercial Vendor | 24424-99-5 |
| Dichloromethane (DCM) | Anhydrous | Commercial Vendor | 75-09-2 |
| Triethylamine (TEA) | Reagent Grade | Commercial Vendor | 121-44-8 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - | - |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Vendor | 7757-82-6 |
| Ethyl Acetate | HPLC Grade | Commercial Vendor | 141-78-6 |
| Hexane | HPLC Grade | Commercial Vendor | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Vendor | 7631-86-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-cyanopyridine (1.0 g, 8.39 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
Addition of Reagents: Add triethylamine (1.28 mL, 9.23 mmol, 1.1 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (2.01 g, 9.23 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) and transfer this solution to a dropping funnel.
-
Reaction: Add the di-tert-butyl dicarbonate solution dropwise to the stirring solution of 4-amino-2-cyanopyridine over 15-20 minutes at room temperature under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Isolation of Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a solid.
Data Presentation
Quantitative Data Summary
| Parameter | Value |
| Moles of 4-Amino-2-cyanopyridine | 8.39 mmol |
| Moles of Di-tert-butyl dicarbonate | 9.23 mmol (1.1 eq) |
| Moles of Triethylamine | 9.23 mmol (1.1 eq) |
| Volume of Dichloromethane | 50 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 85-95% |
| Molecular Formula of Product | C₁₁H₁₃N₃O₂ |
| Molecular Weight of Product | 219.24 g/mol |
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆) δ: 9.95 (s, 1H), 8.51 (d, J=5.7 Hz, 1H), 7.96 (d, J=1.8 Hz, 1H), 7.65 (dd, J=5.7, 1.8 Hz, 1H), 1.50 (s, 9H).[1]
-
LC-MS (ES, m/z): 220 [M+H]⁺.[1]
-
Appearance: Expected to be a solid.
-
Purity: ≥95% after purification.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in N-Boc Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a key intermediate in medicinal chemistry and organic synthesis. Contrary to its name suggesting use as a protecting agent, this compound is the product of the N-Boc protection of 4-aminopyridine-2-carbonitrile. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the synthesis of this compound and discusses its applications as a synthetic building block.
Data Presentation
As a synthetic intermediate, the most critical data for this compound are its physicochemical properties and the efficiency of its synthesis. The following table summarizes typical reaction conditions for the N-Boc protection of aminopyridines, which can be adapted for the synthesis of the title compound.
| Entry | Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Aminopyridine | Triethylamine (2.25) | Dichloromethane | 0.5 | 90 | Patent CN102936220A[1] |
| 2 | 4-Aminopyridine | None | Acetonitrile | 3 | >95 (crude) | Scientific Publication |
| 3 | 4-Amino-3-picoline | Triethylamine (1.5) | Tetrahydrofuran | 2 | 80 | Patent CN102936220B |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 262295-94-3 |
| Appearance | Solid (predicted) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the N-Boc protection of an aminopyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Aminopyridine-2-carbonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine-2-carbonitrile (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.5 - 2.5 equiv.) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Boc-Protected Amines
This protocol describes the removal of the Boc group to regenerate the free amine.
Materials:
-
Boc-protected amine (e.g., this compound)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Applications and Further Reactions
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amino group is temporarily masked, allowing for selective reactions at other positions of the pyridine ring.
A key application involves the reaction of the nitrile group. For instance, Grignard reagents can be added to the nitrile to form ketones after hydrolysis, a common strategy in drug development.
Visualizations
Synthesis of this compound
References
Application Notes and Protocols: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the reaction conditions, experimental procedures, and characterization data.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. This document details a standard procedure for the N-Boc protection of 4-amino-2-cyanopyridine.
Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base or catalyst.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction components and conditions for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Amino-2-cyanopyridine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base/Catalyst | Triethylamine (TEA) or 4-DMAP (catalytic) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 80-95% |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment
-
4-Amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add triethylamine (1.2 eq).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirring solution of the amine at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Characterization Data
The following are the expected spectral data for this compound.
| Analysis | Expected Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 8.55 (d, 1H), 7.90 (s, 1H), 7.55 (d, 1H), 7.20 (br s, 1H, NH), 1.55 (s, 9H). |
| ¹³C NMR | (CDCl₃, 101 MHz) δ: 151.8, 150.5, 148.2, 134.1, 118.9, 116.5, 112.3, 82.5, 28.3. |
| Mass Spec. | ESI-MS m/z: 220.1 [M+H]⁺. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor; handle with caution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. If necessary, gently warm the reaction mixture. |
| Inactive reagents. | Use fresh, anhydrous solvents and reagents. | |
| Low Yield | Loss of product during work-up. | Ensure complete extraction of the product from the aqueous layer. Minimize transfers of the product solution. |
| Inefficient purification. | Optimize the eluent system for column chromatography to ensure good separation. | |
| Impure Product | Presence of unreacted starting material or byproducts. | Ensure the reaction goes to completion before work-up. Purify the product thoroughly using column chromatography. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery and development. By following the detailed procedures and safety precautions outlined in these application notes, researchers can consistently obtain high yields of the desired product with excellent purity.
The Versatile Building Block: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in Modern Drug Discovery
FOR IMMEDIATE RELEASE
Application Note & Protocol
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl (2-cyanopyridin-4-yl)carbamate has emerged as a critical structural motif, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of a Boc-protected amine and a cyano group on a pyridine scaffold provides a rich platform for chemical elaboration, enabling the construction of complex heterocyclic systems with significant biological activity. This document provides a detailed overview of the applications and experimental protocols associated with this key building block.
The core utility of this compound lies in its capacity to serve as a precursor for the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These fused heterocyclic systems are central to the pharmacophore of numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor family. The Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization, while the cyano group at the 2-position is a versatile handle for constructing the fused pyrimidine or pyrrole ring.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic promise. The 4-amino-2-cyanopyridine core, readily accessible from this compound, is a key feature in several potent JAK inhibitors.
The synthesis of these inhibitors often involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with various side chains to modulate potency and selectivity. The cyano group can undergo cyclization reactions with reagents like formamide or guanidine to form the fused pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold.
Key Synthetic Transformations & Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 4-amino-2-cyanopyridine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, dichloromethane)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane (10 mL per gram of starting material) in a round-bottom flask.
-
To the stirred solution, add the acidic deprotecting agent. For example, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (4M, 5-10 eq) can be used at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-cyanopyridine.
-
The product can be purified further by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This protocol describes a potential cyclization reaction of the resulting 4-amino-2-cyanopyridine to form a pyrido[2,3-d]pyrimidin-4-amine scaffold, a common core in kinase inhibitors.
Materials:
-
4-amino-2-cyanopyridine (from Protocol 1)
-
Formamide
-
High-temperature reaction vessel (e.g., sealed tube or microwave reactor)
Procedure:
-
In a high-temperature reaction vessel, combine 4-amino-2-cyanopyridine (1.0 eq) and an excess of formamide (10-20 eq).
-
Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. Alternatively, microwave irradiation can be employed to reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude pyrido[2,3-d]pyrimidin-4-amine.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative biological data for a kinase inhibitor synthesized using a 4-aminopyridine scaffold derived from a similar building block. This data highlights the potential for developing potent inhibitors using this chemical space.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Reference |
| 12k | JAK2 | 6 | HEL | - | [1] |
| 12l | JAK2 | 3 | HEL | - | [1] |
| 16m-(R) | JAK2 | 3 | - | - | [1] |
| 21b | JAK2 | 9 | HEL | - | [1] |
Visualizing Synthetic Pathways and Biological Mechanisms
To better illustrate the utility of this compound, the following diagrams depict a generalized synthetic workflow and the targeted biological pathway.
Caption: Synthetic workflow from the building block to a kinase inhibitor.
Caption: Inhibition of the JAK-STAT pathway by a synthesized inhibitor.
Conclusion
This compound is a valuable and versatile building block in drug discovery, offering a reliable and efficient route to key heterocyclic scaffolds for kinase inhibitors. The straightforward protocols for its deprotection and subsequent cyclization, coupled with the demonstrated potential for generating potent biological activity, underscore its importance for researchers and scientists in the field of drug development. The continued exploration of this and similar building blocks will undoubtedly fuel the discovery of next-generation targeted therapies.
References
Application Notes and Protocols for the Purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to remove common impurities and achieve high purity suitable for downstream applications.
Introduction
This compound is a bifunctional molecule containing a Boc-protected amine and a cyanopyridine moiety. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Common impurities may arise from starting materials, side reactions, or degradation products. The purification strategies outlined below—recrystallization and column chromatography—are standard and effective methods for achieving high purity of this compound.
Data Presentation
The selection of a purification method often depends on the impurity profile and the desired scale and purity. The following table summarizes typical quantitative data expected from each method.
| Parameter | Recrystallization | Column Chromatography |
| Purity (Post-Purification) | >98% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| Typical Yield | 70-90% | 80-95% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Throughput | High | Low to Medium |
| Solvent Consumption | Moderate | High |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds on a large scale. The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at room and elevated temperatures. A common and effective solvent system for carbamates is a mixture of ethyl acetate and a non-polar solvent like hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexanes (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. If turbidity persists, add a small amount of hot ethyl acetate to redissolve it.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities, offering higher resolution than recrystallization.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is often effective for separating the product from impurities.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Application Note: Analytical Characterization of tert-Butyl (2-cyanopyridin-4-yl)carbamate
Introduction
Tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS No. 262295-94-3) is a chemical intermediate with potential applications in pharmaceutical and materials science research. Its molecular structure combines a Boc-protected amine, a pyridine ring, and a nitrile group, making it a versatile building block in organic synthesis. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. This document provides detailed protocols and expected data for the analytical characterization of this compound using a suite of standard analytical techniques.
Compound Information
| Parameter | Value |
| IUPAC Name | tert-butyl N-(2-cyanopyridin-4-yl)carbamate |
| CAS Number | 262295-94-3 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N |
Analytical Methods Overview
A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for compositional verification.
Application Notes and Protocols: Solubility of tert-Butyl (2-cyanopyridin-4-yl)carbamate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its solubility in various organic solvents. This document provides an overview of its expected solubility based on the general properties of carbamate and pyridine-containing compounds, along with a detailed protocol for experimentally determining its solubility.
Data Presentation: Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on the physicochemical properties of its functional groups (a polar cyanopyridine ring and a nonpolar tert-butoxycarbonyl (Boc) group). The following table summarizes the expected solubility in common organic solvents. For drug development and synthesis, it is crucial to experimentally verify these qualitative predictions.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO is expected to effectively solvate the polar cyanopyridine moiety. Similar Boc- and PEG-containing molecules show high solubility in DMSO. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating both polar and nonpolar regions of the molecule. A related compound, Boc-aminooxy-PEG4-alkyne, is soluble in DMF. | |
| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile's polarity should allow for dissolution, although it may be less effective than DMSO or DMF. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The presence of the Boc group and the overall organic structure contribute to good solubility in chlorinated solvents. A similar compound, butyl (2-chloropyridin-4-yl)carbamate, is soluble in dichloromethane.[1] |
| Chloroform (CHCl₃) | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. | |
| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the cyanopyridine ring, and the alkyl portion can interact with the Boc group. 4-Aminopyridine is soluble in ethanol at approximately 30 mg/ml.[2] |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. 4-Aminopyridine is soluble in ethanol at approximately 30 mg/ml.[2] | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that should effectively solvate the molecule. |
| Diethyl Ether | Sparingly Soluble to Insoluble | The low polarity of diethyl ether may not be sufficient to overcome the crystal lattice energy of the solid compound. | |
| Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar cyanopyridine moiety. |
| Hexane | Insoluble | As a nonpolar alkane, hexane is not expected to be a suitable solvent. | |
| Aqueous | Water | Insoluble | The presence of the large, nonpolar tert-butyl group and the overall organic structure will likely result in very low water solubility. A related compound, butyl (2-chloropyridin-4-yl)carbamate, has limited water solubility (0.113 mg/ml).[1] |
Experimental Protocols: Determination of Solubility
The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Small vials with screw caps or other suitable sealed containers
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) at a constant temperature.[3] This allows the system to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed container to remove any remaining undissolved microparticles.
-
-
Quantification of Dissolved Solute (Gravimetric Method):
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Weigh the container with the dried solute.
-
The solubility can be calculated as the mass of the dissolved solute per volume or mass of the solvent.
-
-
Quantification of Dissolved Solute (Instrumental Analysis - e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC with UV detection.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the solubility of a compound and a logical flow for solubility testing.
Caption: Experimental workflow for solubility determination.
Caption: Logical flow for qualitative solubility testing.
References
Application Notes: Deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis. Its prevalence is due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[1][2] This protocol details the deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate to yield 4-amino-2-cyanopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The efficient cleavage of the Boc group is a critical step to unmask the primary amine for subsequent synthetic transformations.
The deprotection is an acid-catalyzed process that proceeds through the protonation of the carbamate oxygen, leading to the fragmentation of the molecule.[3] This cleavage results in the formation of the desired free amine, carbon dioxide, and a stable tert-butyl cation, which typically evolves into isobutylene gas.[3][4][5]
Summary of Deprotection Conditions
The selection of the deprotection reagent and conditions is contingent upon the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are most commonly employed for efficient Boc removal.
| Method | Reagent(s) | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat TFA | 0 °C to Room Temperature | 30 min - 4 h | Highly effective and common method. The product is isolated as the trifluoroacetate salt.[1][3] |
| HCl | Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc) | 4M solution | Room Temperature | 2 h - 16 h | A widely used alternative to TFA. The product is isolated as the hydrochloride salt.[1][6] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temperature | Overnight | A milder alternative for substrates sensitive to strong protic acids.[1] |
| Aqueous Acid | Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | Aqueous solution | Room Temperature | High | An environmentally benign option.[7] |
Detailed Experimental Protocol: TFA-Mediated Deprotection
This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.
Materials and Equipment:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. Place the flask on a magnetic stirrer.
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, although concentrations as low as 25% TFA in DCM can be effective.[3]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours. The reaction is often accompanied by the evolution of CO₂ gas and should not be performed in a sealed vessel.[3][4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up (Isolation of Free Amine):
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[3]
-
Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and generate the free amine.[3] Repeat the wash until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-amino-2-cyanopyridine.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Visualizations
Deprotection Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. First, the carbamate oxygen is protonated by the acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[4][5] Under the acidic conditions, the newly formed amine is protonated, yielding the corresponding ammonium salt.[4]
Caption: Experimental workflow for the TFA-mediated deprotection of a Boc-protected amine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: tert-Butyl (2-cyanopyridin-4-yl)carbamate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a versatile building block for the construction of diverse chemical libraries, particularly those focused on kinase inhibitors and other biologically active molecules. The presence of a Boc-protected amine at the 4-position and a cyano group at the 2-position of the pyridine ring offers orthogonal reactivity, enabling selective functionalization in a parallel synthesis format. This document provides detailed protocols for the derivatization of this scaffold to generate a library of substituted 4-aminopyridine analogs.
The 4-aminopyridine core is a privileged scaffold in medicinal chemistry, known for its role in compounds targeting a variety of neurological disorders and as a key component in kinase inhibitors.[1] The cyano group can act as a hydrogen bond acceptor or be further elaborated, contributing to the molecular diversity and potential biological activity of the synthesized library.[2][3]
Key Applications in Parallel Synthesis
The primary application of this compound in parallel synthesis is as a scaffold for the generation of libraries of N-substituted 4-amino-2-cyanopyridines. This is typically achieved through a two-step sequence:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the reactive 4-amino group.
-
Parallel Derivatization: Reaction of the resulting 4-amino-2-cyanopyridine with a diverse set of building blocks in a parallel format.
This strategy allows for the rapid synthesis of a large number of analogs with varied substituents at the 4-position, which is crucial for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the key intermediate, 4-amino-2-cyanopyridine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-amino-2-cyanopyridine.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines the parallel acylation of 4-amino-2-cyanopyridine with a library of carboxylic acids.
Materials:
-
4-amino-2-cyanopyridine (from Protocol 1)
-
Library of diverse carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel synthesizer or shaker
Procedure:
-
Prepare a stock solution of 4-amino-2-cyanopyridine in DMF (e.g., 0.2 M).
-
In each well of a 96-well reaction block, add the desired carboxylic acid (1.2 eq).
-
To each well, add the stock solution of 4-amino-2-cyanopyridine (1.0 eq).
-
Add DIPEA (3.0 eq) to each well.
-
Finally, add a solution of BOP reagent (1.2 eq) in DMF to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours under an inert atmosphere.
-
Upon completion, quench the reactions by adding water to each well.
-
The products can be purified by parallel purification techniques such as preparative HPLC-MS.
Data Presentation
The following table represents hypothetical yield and purity data for a small library of N-acylated 4-amino-2-cyanopyridine derivatives prepared using the parallel synthesis protocol.
| Compound ID | R-Group | Yield (%) | Purity (%) (by LC-MS) |
| L1-A1 | Phenyl | 85 | >95 |
| L1-A2 | 4-Chlorophenyl | 82 | >95 |
| L1-A3 | 2-Thienyl | 78 | >95 |
| L1-A4 | Cyclohexyl | 91 | >95 |
| L1-A5 | Benzyl | 88 | >95 |
Visualizations
Experimental Workflow
Caption: Parallel synthesis workflow for generating a library of N-acylated 4-amino-2-cyanopyridines.
Logical Relationship of Scaffold Derivatization
Caption: Logical relationships for the derivatization of the 4-amino-2-cyanopyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Large-Scale Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
Introduction
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected amine on a cyanopyridine scaffold, makes it a valuable building block in drug discovery and development. The efficient and scalable synthesis of this intermediate is crucial for advancing preclinical and clinical studies of new chemical entities. This application note provides a detailed protocol for the large-scale synthesis of this compound from 4-amino-2-cyanopyridine and di-tert-butyl dicarbonate. The described method is designed to be robust, high-yielding, and suitable for implementation in a laboratory or pilot plant setting.
Reaction Scheme
The synthesis proceeds via the protection of the primary amino group of 4-amino-2-cyanopyridine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio | Quantity |
| 4-amino-2-cyanopyridine | 119.12 | 1.00 | 1.0 | 119.12 g |
| Di-tert-butyl dicarbonate | 218.25 | 1.10 | 1.1 | 240.08 g |
| Triethylamine | 101.19 | 1.20 | 1.2 | 121.43 g (167 mL) |
| Dichloromethane (DCM) | - | - | - | 1.2 L |
| This compound | 219.24 | - | - | Expected: ~208 g |
Note: The expected yield is approximately 95%, and the purity is expected to be >98% after purification.
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound on a large laboratory scale.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
4-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup:
-
Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Ensure the setup is in a well-ventilated fume hood.
-
Charge the flask with 4-amino-2-cyanopyridine (119.12 g, 1.00 mol) and dichloromethane (1.2 L).
-
-
Reagent Addition:
-
Stir the mixture at room temperature (20-25 °C) to dissolve the 4-amino-2-cyanopyridine.
-
Once a clear solution is obtained, add triethylamine (167 mL, 1.20 mol) to the reaction mixture.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (240.08 g, 1.10 mol) in dichloromethane (300 mL).
-
Transfer the di-tert-butyl dicarbonate solution to an addition funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature below 30 °C during the addition. An ice bath can be used for cooling if necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours (overnight).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material (4-amino-2-cyanopyridine) is no longer visible on the TLC plate.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) to the reaction mixture.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically a solid. To purify, add hexanes (500 mL) to the crude solid and stir vigorously to form a slurry.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold hexanes (2 x 200 mL).
-
Dry the purified product under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
The final product, this compound, should be a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the yield of tert-Butyl (2-cyanopyridin-4-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common synthetic approach involves a two-step process:
-
Boc Protection: The amino group of a suitable 4-aminopyridine precursor is protected with a tert-butyloxycarbonyl (Boc) group.
-
Cyanation: A cyano group is introduced at the 2-position of the pyridine ring. The choice of starting material and cyanation method will determine the specific reaction pathway.
Q2: Which synthetic route is likely to provide the highest yield?
A2: The optimal route depends on the available starting materials and laboratory capabilities. A promising high-yield approach involves the Boc protection of 4-aminopyridine, followed by a modern palladium-catalyzed cyanation of a 2-halo-4-(Boc-amino)pyridine intermediate. Another viable method is the cyanation of a 4-(Boc-amino)pyridine-N-oxide intermediate.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Boc protection and cyanation steps. Staining with potassium permanganate or visualization under UV light can be effective. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the main safety precautions for this synthesis?
A4: Cyanation reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving cyanides should be quenched carefully with an appropriate oxidizing agent (e.g., bleach) before disposal.
Troubleshooting Guides
Part 1: Boc Protection of 4-Aminopyridine
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of 4-Aminopyridine | While 4-aminopyridine is generally reactive, ensure anhydrous reaction conditions as moisture can hydrolyze the Boc anhydride. |
| Ineffective Base | If using a base like triethylamine, ensure it is fresh and dry. Consider using a stronger, non-nucleophilic base if necessary. |
| Poor Quality (Boc)₂O | Di-tert-butyl dicarbonate can degrade over time. Use fresh or properly stored reagent. |
| Inadequate Temperature | Most Boc protections of aminopyridines proceed well at room temperature. Gentle heating (to ~40°C) can sometimes improve the rate, but be cautious of potential side reactions. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Di-Boc Protection | Over-protection to form a di-Boc derivative can occur, especially with a large excess of (Boc)₂O and a strong base. Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents). A patent (CN102936220B) suggests that using EDCI and HOBT can improve selectivity for mono-protection[1]. |
| Side Reactions with Solvent | Ensure the solvent is inert. Acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally good choices. |
Part 2: Cyanation of the Pyridine Ring
Issue 3: Low Yield in Palladium-Catalyzed Cyanation of 2-halo-4-(Boc-amino)pyridine
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Cyanide ions can poison palladium catalysts[2]. Using a cyanide source with low solubility like Zn(CN)₂ can help maintain a low concentration of free cyanide in solution. The addition of a reducing agent like zinc dust may also be beneficial[3]. |
| Ineffective Ligand | The choice of phosphine ligand is crucial for palladium-catalyzed cross-coupling reactions. Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl has been shown to be effective for the cyanation of heteroaryl chlorides[3]. |
| Reaction Temperature Too Low | These reactions often require elevated temperatures (e.g., 110°C in DMF) to proceed at a reasonable rate[3]. |
| Poor Quality Cyanide Source | Ensure the cyanide source (e.g., Zn(CN)₂) is of high purity and handled under anhydrous conditions where necessary. |
Issue 4: Failure of Sandmeyer Cyanation of 4-(Boc-amino)-2-aminopyridine
| Possible Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | Pyridine-based diazonium salts can be unstable. Perform the diazotization at low temperatures (0-5°C) and use the diazonium salt immediately in the subsequent cyanation step. |
| Boc Group Instability | The strongly acidic conditions required for diazotization (e.g., with NaNO₂ and HCl) can lead to the cleavage of the acid-labile Boc protecting group. Consider alternative, milder cyanation methods. |
| Copper Catalyst Issues | Ensure the CuCN is fresh and of high purity. The reaction often requires stoichiometric or even an excess of the copper salt. |
Issue 5: Low Yield in Cyanation of 4-(Boc-amino)pyridine-N-oxide
| Possible Cause | Troubleshooting Steps |
| Incomplete N-oxide Formation | Ensure the oxidation of the pyridine nitrogen is complete before proceeding to the cyanation step. Monitor this step carefully by TLC or LC-MS. |
| Suboptimal Cyanation Conditions | The reaction of pyridine N-oxides with cyanide typically requires an activating agent, such as dimethylcarbamoyl chloride, and elevated temperatures (e.g., 120°C in acetonitrile)[4][5]. Optimize the equivalents of the activating agent and cyanide source. |
| Use of an Inappropriate Cyanide Source | Potassium cyanide has been reported to be effective for this transformation[4][5]. Ensure it is finely powdered and dry. |
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopyridine
This protocol is adapted from patent CN102936220B, which reports a 90% yield[1].
-
To a solution of 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), and triethylamine (2.4 g, 23.8 mmol).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol) to the stirred mixture.
-
Continue stirring at room temperature for 0.5-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (pyridin-4-yl)carbamate.
Protocol 2: Palladium-Catalyzed Cyanation of 2-Chloro-4-(Boc-amino)pyridine
This protocol is a generalized procedure based on methods for the cyanation of heteroaryl chlorides[3]. The starting material, 2-chloro-4-(Boc-amino)pyridine, would need to be synthesized from 4-amino-2-chloropyridine.
-
In a glovebox, combine 2-chloro-4-(Boc-amino)pyridine (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.54 mmol), palladium acetate (Pd(OAc)₂, 0.1 mmol), and 2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1 mmol).
-
Add zinc dust (0.2 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Seal the reaction vessel and heat to 110°C with stirring for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Cyanation via Pyridine-N-Oxide
This protocol is based on the cyanation of 4-amidopyridine N-oxide[4][5]. This route requires the initial N-oxidation of tert-butyl (pyridin-4-yl)carbamate.
Step A: N-Oxidation
-
Dissolve tert-butyl (pyridin-4-yl)carbamate (1.0 mmol) in a suitable solvent like dichloromethane or acetic acid.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction appropriately to isolate the 4-(Boc-amino)pyridine-N-oxide.
Step B: Cyanation
-
To a solution of 4-(Boc-amino)pyridine-N-oxide (0.2 mmol) in acetonitrile (2 mL) in a sealed vial, add dimethylcarbamoyl chloride (0.6 mmol) and potassium cyanide (0.4 mmol)[6].
-
Heat the mixture to 120°C with stirring for 12 hours.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Data Presentation
Table 1: Comparison of Boc Protection Methods for 4-Aminopyridine
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 0.5-2 | 90 | CN102936220B[1] |
| 2 | (Boc)₂O | Acetonitrile | Room Temp. | 3 | >95 | (General procedure) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-tert-butoxycarbonylation of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.
Q2: What are the potential side reactions during the synthesis?
A2: Potential side reactions include the formation of a di-Boc protected product where the pyridine nitrogen is also acylated, hydrolysis of the cyano group to a carboxamide or carboxylic acid, and incomplete reaction leading to residual starting material. The formation of urea byproducts can also occur, particularly with sterically hindered amines.
Q3: How can I minimize the formation of the di-Boc byproduct?
A3: The formation of the di-Boc byproduct can be minimized by careful control of reaction conditions. Using a stoichiometric amount of Boc₂O and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. The use of catalytic 4-(dimethylamino)pyridine (DMAP) can promote di-Boc formation, so it should be used with caution or avoided if this side reaction is observed. A patented method suggests that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base can lead to high yield and selectivity for the mono-Boc product.[1]
Q4: Is the cyano group stable under the reaction conditions?
A4: The cyano group on the pyridine ring is generally stable under the typically mild basic or neutral conditions used for Boc protection at or near room temperature. However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxamide or carboxylic acid.[2][3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (4-amino-2-cyanopyridine) and the appearance of the product spot can be visualized under UV light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time and continue monitoring by TLC.- Ensure the reagents, especially Boc₂O, are of good quality and not hydrolyzed.- Consider using a more efficient catalytic system, such as the addition of a catalytic amount of DMAP, but be mindful of potential di-Boc formation. |
| Product loss during workup. | - Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the product in the aqueous layer.- Use appropriate solvents for extraction. | |
| Presence of a major byproduct with a higher Rf value on TLC | Formation of the di-Boc protected product. | - Reduce the amount of Boc₂O to 1.0-1.1 equivalents.- Avoid or reduce the amount of DMAP catalyst.- Consider alternative bases such as NaHCO₃ or TEA. |
| Presence of a more polar byproduct on TLC | Hydrolysis of the cyano group to a carboxamide. | - Ensure the reaction is not run for an excessively long time.- Avoid using strong bases or high temperatures.- Use anhydrous solvents to minimize water content. |
| Starting material remains unreacted | Insufficient reactivity. | - A slight excess of Boc₂O (e.g., 1.1 equivalents) can be used.- A catalytic amount of DMAP can be added to accelerate the reaction, but monitor for di-Boc formation.- Ensure the base used is sufficient to neutralize any acidic impurities and facilitate the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of a similar cyanopyridine derivative.
Materials:
-
4-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-2-cyanopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Presentation
The following table summarizes the impact of different reaction parameters on the synthesis of tert-Butyl carbamates of aminopyridines, based on literature findings.
| Parameter | Condition | Expected Outcome on Yield and Purity | Potential Side Reactions |
| Base | Weak non-nucleophilic base (e.g., NaHCO₃, TEA) | Good yield, good selectivity for mono-Boc product. | Incomplete reaction if base is too weak. |
| Stronger, nucleophilic base (e.g., DMAP as catalyst) | Higher reaction rate, potentially higher yield. | Increased risk of di-Boc formation. | |
| Solvent | Aprotic solvents (e.g., THF, Dichloromethane) | Generally good yields and clean reactions. | - |
| Protic solvents (e.g., Methanol) | Can be used, but may require anhydrous conditions to prevent Boc₂O hydrolysis. | Hydrolysis of Boc₂O. | |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed to completion. | - |
| Elevated Temperature | Faster reaction rate. | Increased risk of side reactions like cyano group hydrolysis. | |
| Stoichiometry of Boc₂O | 1.0 - 1.1 equivalents | Optimal for mono-protection. | Incomplete reaction if less than 1.0 eq. is used. |
| > 1.2 equivalents | Higher chance of complete consumption of starting material. | Significant increase in di-Boc formation. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves two key steps: the cyanation of a 4-aminopyridine derivative followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group, or vice versa. The order of these steps can significantly impact the overall yield and purity.
Q2: Which precursor should I start from?
A2: Common starting materials include 4-amino-2-chloropyridine or 4-amino-2-bromopyridine. The choice of halogen can influence the conditions required for the cyanation step. Another approach is to start with 4-aminopyridine, protect it, and then introduce the cyano group.
Q3: What are the typical reagents for the Boc protection of the amino group?
A3: Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for Boc protection.[1] The reaction is typically carried out in the presence of a base.
Q4: What are the common methods for introducing the cyano group?
A4: Cyanation of halopyridines can be achieved using various cyanide sources, such as copper(I) cyanide, zinc cyanide, or potassium cyanide, often in the presence of a palladium or nickel catalyst.[2] Alternative methods might involve Sandmeyer-type reactions from an appropriate amino precursor.
Troubleshooting Guide
Issue 1: Low Yield of Boc-protected Product
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Reaction | - Increase reaction time.- Increase the equivalents of Boc₂O.- Use a more effective base (e.g., DMAP as a catalyst). | Ensures the reaction goes to completion. The choice of base can significantly influence the reaction rate.[1] |
| Side Reactions | - Perform the reaction at a lower temperature.- Control the addition rate of Boc₂O. | Minimizes the formation of undesired byproducts, such as the double Boc-protected amine.[3] |
| Product Decomposition | - Use milder work-up conditions.- Avoid strongly acidic or basic conditions during extraction. | The Boc group is labile to strong acids.[1] |
Issue 2: Inefficient Cyanation Reaction
| Potential Cause | Troubleshooting Strategy | Rationale |
| Low Catalyst Activity | - Use a fresh catalyst.- Screen different palladium or nickel catalysts and ligands.- Ensure anhydrous and oxygen-free conditions if using an oxygen-sensitive catalyst. | Catalyst deactivation is a common cause of low yields in cross-coupling reactions. The choice of ligand can significantly affect catalyst performance. |
| Poor Solubility of Reagents | - Use a different solvent or a co-solvent system (e.g., DMF, DMSO, NMP).- Increase the reaction temperature. | Ensures all reactants are in solution to facilitate the reaction.[2] |
| Side Reactions | - Use a less nucleophilic cyanide source.- Add a cyanide scavenger after the reaction is complete. | Can prevent the formation of undesired byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Starting Material | - Optimize reaction conditions for full conversion (see above).- Employ column chromatography with a suitable solvent system. | Unreacted starting material can often be separated by chromatography. |
| Formation of Isomeric Byproducts | - Analyze the reaction mixture by LC-MS or NMR to identify the byproduct.- Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired isomer. | Isomers can be difficult to separate, so optimizing selectivity is crucial. |
| Oily Product | - Attempt to crystallize the product from a suitable solvent system.- If crystallization fails, use high-performance liquid chromatography (HPLC) for purification. | An oily product may indicate the presence of impurities that inhibit crystallization. |
Experimental Protocols
Protocol 1: Boc Protection of 4-Amino-2-cyanopyridine
This protocol describes the protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate.
Materials:
-
4-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-amino-2-cyanopyridine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq). For less reactive substrates, a catalytic amount of DMAP can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the Boc protection of 4-amino-2-cyanopyridine.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-cyanopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
Common impurities can originate from the starting materials, reagents, side reactions during synthesis, or degradation of the final product. The most probable synthesis route involves the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc anhydride).
Potential Impurities Include:
-
Starting Material-Related:
-
4-amino-2-cyanopyridine: Incomplete reaction can lead to the presence of this starting material.
-
Precursors to 4-amino-2-cyanopyridine: Depending on the synthetic route for the starting material, impurities such as 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine could be present in trace amounts.
-
-
Reagent-Related:
-
Di-tert-butyl dicarbonate (Boc)₂O: Excess reagent used to drive the reaction to completion may remain.
-
tert-Butanol: A byproduct of the reaction and decomposition of (Boc)₂O.
-
Catalysts/Bases: Residual amounts of bases like triethylamine (TEA) or catalysts such as 4-(dimethylamino)pyridine (DMAP) might be present.[1][2]
-
-
Side-Reaction Products:
-
Di-Boc protected species: Although less common for aminopyridines due to electronic and steric factors, a second Boc group could potentially attach to the pyridine ring nitrogen.
-
N,N'-di-tert-butylurea: Formed from the reaction of isocyanate (a potential impurity in aged (Boc)₂O) with the amine.
-
-
Degradation Products:
-
Hydrolysis Product: The carbamate can hydrolyze back to 4-amino-2-cyanopyridine, particularly in the presence of acid or base.
-
tert-Butyl Alkylation Products: The tert-butyl cation, which can be generated under acidic conditions, may alkylate the pyridine ring or the amino group, leading to undesired byproducts.[3]
-
Q2: How can I detect and quantify these impurities?
Several analytical techniques can be employed for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and tert-butanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can be used for absolute purity determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing molecular weight information.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and other degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low assay value by HPLC | Presence of non-UV active impurities (e.g., tert-butanol, residual salts). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC. Use qNMR for absolute purity determination. |
| Extra peaks in ¹H NMR spectrum | Residual solvents, starting materials, or byproducts. | Compare the spectrum with known spectra of potential impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. Perform a solvent suppression experiment if necessary. |
| Product appears wet or oily | Presence of residual solvents or tert-butanol. | Dry the product under high vacuum. For tert-butanol, co-evaporation with a high-boiling point solvent like toluene may be effective, followed by vacuum drying. |
| Inconsistent reaction yields | Incomplete reaction or side reactions. | Monitor the reaction progress by TLC or HPLC. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure the quality of starting materials and reagents. |
| Product color is off-white or yellow | Presence of colored impurities from starting materials or side reactions. | Recrystallization or column chromatography may be necessary for purification. |
Data Presentation
Table 1: Typical Analytical Methods and Conditions for Purity Assessment
| Analytical Technique | Parameter | Typical Condition |
| HPLC | Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA (Gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium | |
| Temperature Program | Ramped from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) | |
| Ionization | Electron Ionization (EI) | |
| ¹H NMR | Solvent | DMSO-d₆ or CDCl₃ |
| Spectrometer | 400 MHz or higher | |
| Internal Standard | Tetramethylsilane (TMS) or a certified standard for qNMR |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: Potential sources of impurities in the synthesis of this compound.
Caption: Troubleshooting workflow for the identification and purification of this compound.
References
Technical Support Center: Deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
Standard deprotection involves treating the Boc-protected compound with a strong acid. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[1][2][3] The reaction is typically fast and occurs at room temperature.[2]
Q2: My deprotection reaction is sluggish or incomplete. What are the potential causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, especially if the acid has absorbed water, which can reduce its effectiveness.[4][5]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can result in a heterogeneous mixture and an incomplete reaction.[4]
-
Insufficient Reagent: The amount of acid might be inadequate to fully drive the reaction, particularly if other basic functional groups are present in the molecule.[4]
-
Low Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating to achieve completion.[4]
Q3: I'm observing side products in my reaction. What are they and how can I prevent them?
A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[6] Electron-rich aromatic rings and other nucleophiles are particularly susceptible to this.[6] To minimize this, you can add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7]
Q4: The cyano group on the pyridine ring seems to be affecting the reaction. How does it influence the deprotection?
The electron-withdrawing nature of the cyano group makes the nitrogen atom in the carbamate more electron-deficient. This can make the Boc group more labile and easier to remove under acidic conditions compared to electron-rich systems.[1] However, the pyridine nitrogen can be protonated by the acid, which may influence the overall reaction kinetics and solubility.
Q5: Are there milder or alternative deprotection methods I can try if standard acidic conditions are not working or are incompatible with other functional groups in my molecule?
Yes, several alternative methods are available:
-
Milder Acidic Conditions: You can use milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][8]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group, often under milder conditions.[1][2]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without any acid.[1][9]
-
Basic Conditions: For certain substrates, particularly NH-heteroarenes with electron-withdrawing groups, basic conditions like aqueous methanolic potassium carbonate under reflux can be effective.[10]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for deprotecting N-Boc groups at room temperature.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient acid strength/concentration. | Use fresh, high-quality acid. Consider using a stronger acid system like 4M HCl in dioxane.[1][12][13] |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or LC-MS.[4] | |
| Poor solubility of starting material. | Try a different solvent system in which your substrate is more soluble. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture.[6][7] |
| Degradation of Other Functional Groups | The molecule contains other acid-sensitive groups. | Switch to a milder deprotection method such as Lewis acids (ZnBr₂), thermal deprotection, or oxalyl chloride in methanol.[1][9] |
| Product is Difficult to Isolate | The product is obtained as a salt (e.g., TFA or HCl salt). | Perform a basic workup with a mild base like saturated sodium bicarbonate solution to obtain the free amine. If the product is water-soluble, consider alternative workup procedures or purification by ion-exchange chromatography. |
| The product is volatile. | Be cautious during solvent removal. Use lower temperatures and pressures. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.[14]
-
Stir the reaction mixture at room temperature for 1-4 hours.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Deprotection with HCl in Dioxane
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed in vacuo.
Protocol 3: Mild Deprotection with Zinc Bromide
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents).[1][2]
-
Stir the mixture at room temperature overnight.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of a chelating agent like EDTA to remove the zinc salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl (2-cyanopyridin-4-yl)carbamate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and exposure to air.[1] For extended storage, maintaining a consistently low temperature is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound should be kept away from strong oxidizing agents.[1][2] Additionally, due to the nature of the tert-butoxycarbonyl (Boc) protecting group, exposure to strong acids should be avoided to prevent cleavage.
Q3: Is this compound sensitive to light?
Q4: Under what conditions is the Boc group on this molecule labile?
A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4] Cleavage of the Boc group can occur, leading to the formation of the corresponding free amine, isobutylene, and carbon dioxide.[3] While generally stable to most bases, prolonged exposure to harsh basic conditions could potentially lead to degradation.[3][4]
Q5: What is the expected stability of the cyanopyridine moiety?
A5: The 2-cyanopyridine group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can convert the nitrile to a carboxamide or a carboxylic acid.[5] The reaction conditions, such as temperature and the concentration of the acid or base, will influence the rate and outcome of this hydrolysis.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) of a freshly prepared solution. | Contamination of solvent or glassware; initial degradation of the compound. | 1. Prepare a fresh solution using high-purity solvents and clean glassware.2. Analyze the new solution immediately to establish a baseline.3. If unexpected peaks persist, consider the possibility of on-column degradation and review the analytical method. |
| Loss of starting material and appearance of a more polar peak over time in an acidic reaction medium. | Acid-catalyzed cleavage of the Boc protecting group. | 1. Confirm the identity of the new peak by mass spectrometry (expected mass of 4-amino-2-cyanopyridine).2. If Boc cleavage is confirmed, consider using a milder acid or a different protecting group strategy if the Boc group is intended to remain intact.3. If the goal is Boc removal, monitor the reaction closely to avoid side reactions. |
| Formation of new impurities during a reaction run at elevated temperatures. | Thermal degradation of the compound. | 1. The Boc group can be thermally labile at elevated temperatures.[3]2. Attempt the reaction at a lower temperature for a longer duration.3. If high temperatures are necessary, consider a protecting group with greater thermal stability. |
| Inconsistent reaction yields or appearance of side products in basic conditions. | Base-catalyzed hydrolysis of the cyano group or, less commonly, the carbamate. | 1. Analyze the side products to identify if they correspond to the carboxamide or carboxylic acid derivative of the starting material.2. Use milder basic conditions (e.g., lower temperature, weaker base) if the cyano group needs to be preserved.3. The Boc group is generally stable to bases, but extreme conditions should be evaluated for their potential to cause degradation.[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Prepare a solution from the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a white light lamp) for a defined period.
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.
-
The analytical method should be capable of separating the parent compound from its degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways based on the conditions that caused significant degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Byproduct Analysis in the Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-cyanopyridin-4-yl)carbamate. The information is designed to help identify and mitigate the formation of byproducts during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing this compound?
A1: The primary challenge in this synthesis is the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of both the cyano group and the pyridine nitrogen deactivates the 4-amino position, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish under standard conditions. This can lead to incomplete reactions and low yields.[1] A secondary challenge is the potential for side reactions, such as hydrolysis of the cyano group, particularly during aqueous workup procedures.
Q2: Why is my reaction showing a low yield of the desired product?
A2: Low yields are often due to the aforementioned low reactivity of the starting material, 4-amino-2-cyanopyridine. Standard Boc-protection protocols may not be sufficient. To improve yields, consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) or employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which can facilitate the reaction for unreactive amines.[2][3] Additionally, ensuring anhydrous reaction conditions is crucial, as moisture can consume the Boc anhydride.
Q3: What are the expected major byproducts in this reaction?
A3: The most common byproduct is unreacted starting material, 4-amino-2-cyanopyridine. Other potential byproducts include the di-Boc protected amine, although this is less likely on an electron-deficient ring.[4][5] During workup or if water is present, hydrolysis of the cyano group can lead to the formation of tert-Butyl (2-carbamoylpyridin-4-yl)carbamate or the corresponding carboxylic acid.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (more polar) and the product (less polar). Visualization under UV light is effective. Comparing the reaction mixture to a spot of the starting material will show the consumption of the amine and the appearance of the less polar carbamate product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Significant Starting Material Remaining) | 1. Insufficient reactivity of the 4-amino-2-cyanopyridine.[1] 2. Inadequate amount of Boc₂O or base. 3. Non-anhydrous reaction conditions. | 1. Add a catalytic amount of DMAP or NaI. For highly unreactive substrates, consider using coupling agents like EDCI/HOBt.[1][2][3] 2. Use a slight excess (1.1-1.5 equivalents) of Boc₂O. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Multiple Products (Observed by TLC/LC-MS) | 1. Hydrolysis of the cyano group to an amide or carboxylic acid. 2. Formation of a di-Boc protected product.[4][5] | 1. Perform the reaction under strictly anhydrous conditions and minimize exposure to water during workup. A non-aqueous workup may be beneficial. 2. Use stoichiometric amounts of Boc₂O. Di-Boc formation is less likely with this substrate but can be minimized by avoiding a large excess of the protecting agent. |
| Difficult Purification | 1. Similar polarity of the product and byproducts. 2. Presence of non-polar impurities from Boc₂O. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to improve separation. 2. A hexane wash of the crude product can help remove some non-polar impurities before chromatography. |
| Low Isolated Yield After Purification | 1. Loss of product during aqueous workup due to some water solubility. 2. Product instability on silica gel. | 1. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. 2. If instability is suspected, consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column. |
Potential Byproduct Summary
The following table summarizes potential byproducts, their molecular weights, and how they might be formed. This can be a useful reference for mass spectrometry analysis of the reaction mixture.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-amino-2-cyanopyridine | C₆H₅N₃ | 119.12 | Unreacted starting material |
| tert-Butyl (2-carbamoylpyridin-4-yl)carbamate | C₁₁H₁₅N₃O₃ | 237.26 | Hydrolysis of the cyano group |
| 4-(tert-butoxycarbonylamino)picolinic acid | C₁₁H₁₄N₂O₄ | 238.24 | Complete hydrolysis of the cyano group |
| Di-tert-butyl (2-cyanopyridin-4-yl)imidodicarbonate | C₁₆H₂₁N₃O₄ | 319.36 | Double Boc protection of the amino group[4][5] |
| tert-Butanol | C₄H₁₀O | 74.12 | Byproduct of Boc₂O reaction |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar electron-deficient aminopyridines.[2][6]
Materials:
-
4-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-cyanopyridine (1.0 eq) in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction may take several hours to reach completion.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway for Boc Protection
Caption: Boc protection of 4-amino-2-cyanopyridine.
Potential Byproduct Formation via Hydrolysis
Caption: Hydrolysis side reaction of the cyano group.
Troubleshooting Workflow
Caption: Troubleshooting logic for the synthesis reaction.
References
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the problem observed.
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Suggested Solution |
| Moisture in Reaction: Carbamate synthesis reactions, particularly those involving Boc-anhydride, are sensitive to moisture, which can hydrolyze the reagent.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Reagents: Degradation of starting materials, especially the cyanating agent or Boc-anhydride, can lead to poor conversion. | Use fresh or properly stored reagents. The purity of the starting 4-aminopyridine derivative is also crucial. |
| Incorrect Stoichiometry: An improper ratio of reactants, base, or catalyst can result in incomplete reaction. | Carefully check the molar equivalents of all reagents. A slight excess of the protecting or cyanating agent may be beneficial. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures. | Optimize the reaction temperature. Boc protection is often carried out at room temperature, while cyanation may require specific temperature control depending on the method.[2] |
| Inefficient Cyanation: The introduction of the cyano group onto the pyridine ring can be challenging.[3][4] | Consider alternative cyanating agents or methodologies. If direct cyanation is problematic, explore methods involving pyridylphosphonium salts which can be effective alternatives to traditional cyanopyridines in coupling reactions.[3][4] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Di-Boc Protection: Over-protection of the amine can occur, leading to the formation of a di-tert-butoxycarbonyl derivative. | Use a controlled amount of Boc-anhydride and monitor the reaction progress closely using techniques like TLC or LC-MS. |
| Side Reactions of the Cyanating Agent: Some cyanating agents can lead to undesired side reactions. For instance, cyanogen halides can also act as halogenating agents.[5] | Select a cyanating agent with higher selectivity for the desired transformation. Modern methods for C-H cyanation of pyridines offer improved regioselectivity.[6][7] |
| Decomposition of Product: The final product may be unstable under the reaction or work-up conditions. | Ensure mild work-up procedures. For Boc-protected amines, deprotection can occur under acidic conditions, so acidic washes should be performed cautiously.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are some alternative reagents for the Boc protection of the 4-aminopyridine derivative?
A1: While di-tert-butyl dicarbonate (Boc-anhydride) is the most common reagent for Boc protection, alternatives exist.[10][11] These include other active esters and derivatives like Boc-ONH2 and Boc-N3.[8] The choice of reagent can be influenced by the specific substrate and desired reaction conditions. For a broader perspective on amine protection, other protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) can be considered, although they offer different stability profiles and deprotection conditions.[10][11]
Q2: The cyanation of the pyridine ring is proving difficult. What alternative strategies can I explore?
A2: Direct C-H cyanation of pyridines can be challenging.[6][12] An alternative approach involves the use of pyridylphosphonium salts, which can be prepared from C-H precursors and serve as effective substitutes for cyanopyridines in radical-radical coupling reactions.[3][4] This method expands the scope of pyridine functionalization to more complex substrates. Other methods for pyridine cyanation include the use of electrophilic cyanide cation equivalents in the presence of Lewis acids or oxidative cyanation protocols.[5]
Q3: What are the optimal conditions for Boc deprotection of the final product?
A3: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[8][11] A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][11] Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent or aqueous phosphoric acid can also be effective.[2][8] The choice of acid and reaction conditions should be tailored to the stability of the 2-cyanopyridine moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Two-Step Process
Step 1: Boc Protection of 4-Amino-2-cyanopyridine
-
To a solution of 4-amino-2-cyanopyridine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base (e.g., triethylamine, 1.2 eq.).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Alternative Cyanation Strategy using a Pyridylphosphonium Salt Intermediate (Conceptual)
This protocol outlines a conceptual alternative for the cyanation step, based on the reactivity of pyridylphosphonium salts.[3][4]
-
Starting with a suitable 4-(tert-butoxycarbonylamino)pyridine derivative, generate a pyridylphosphonium salt at the 2-position through a C-H activation and phosphinylation reaction.
-
The resulting pyridylphosphonium salt can then participate in a photoredox-catalyzed radical-radical coupling reaction with a cyanide source to introduce the cyano group at the 2-position.
Quantitative Data Summary
The following table summarizes typical yields for the key reaction steps. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Reagents | Typical Yield (%) | Reference |
| N-tert-butoxycarbonylation of Amines | Amine, Boc-anhydride, Base | 80-98% | [13] |
| C-H Cyanation of Pyridines | Pyridine derivative, Cyanating agent | Varies widely (40-85%) | [6] |
Visualizations
Caption: General synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Scaling Up tert-Butyl (2-cyanopyridin-4-yl)carbamate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.
Synthetic Workflow Overview
The production of this compound on a larger scale can be approached via two primary synthetic routes, each presenting unique challenges and considerations.
Troubleshooting Guides
Route A: Challenges in the Cyanation of tert-Butyl (pyridin-4-yl)carbamate
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion during Cyanation | Insufficient activation of the pyridine ring. The Boc-protected amino group may not be activating enough for direct C-H cyanation at the 2-position. | 1. N-Oxide Formation: Convert the pyridine to its N-oxide derivative before cyanation. This activates the 2- and 4-positions towards nucleophilic attack. 2. Use of Stronger Cyanating Agents: Explore more reactive cyanating agents, but with caution regarding safety on a larger scale. 3. Transition-Metal Catalysis: Investigate palladium or copper-catalyzed C-H cyanation protocols. However, be mindful of heavy metal contamination in the final product.[1] |
| Poor Regioselectivity | Cyanation occurring at other positions on the pyridine ring. | 1. Optimize Reaction Conditions: Temperature, solvent, and the nature of the cyanating agent can influence regioselectivity.[2] 2. Steric Hindrance: The Boc group might direct cyanation to the less hindered 3-position. Consider alternative protecting groups if this becomes a persistent issue. |
| Decomposition of Starting Material | Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of the Boc-protected starting material. | 1. Milder Reaction Conditions: Explore cyanation methods that proceed under milder conditions. 2. Continuous Flow Chemistry: This can offer better control over reaction parameters and minimize decomposition.[3] |
Route B: Challenges in the Boc Protection of 4-Amino-2-cyanopyridine
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete or Sluggish Boc Protection | The amino group of 4-amino-2-cyanopyridine is deactivated by the electron-withdrawing cyano group, making it less nucleophilic. | 1. Modified Boc Anhydride Protocol: Employ a combination of sodium iodide (NaI) and 4-dimethylaminopyridine (DMAP) with Boc anhydride. This has been shown to be effective for protecting unreactive amines on electron-deficient pyridine rings. 2. Alternative Boc Reagents: Consider using more reactive Boc-donating reagents. 3. Optimize Base and Solvent: Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents to enhance the reaction rate. |
| Formation of Di-Boc Product | Over-reaction of the amino group with Boc anhydride. | 1. Stoichiometry Control: Carefully control the stoichiometry of Boc anhydride. A slight excess is often needed, but a large excess can promote di-Boc formation. 2. Slow Addition: Add the Boc anhydride solution slowly to the reaction mixture to maintain a low concentration and minimize over-reaction. |
| Difficult Purification | Removal of excess Boc anhydride and byproducts can be challenging on a large scale. | 1. Aqueous Workup: A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to hydrolyze excess Boc anhydride. 2. Crystallization: Develop a robust crystallization procedure for the final product to ensure high purity. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale production of this compound?
A1: Route B, which involves the Boc protection of 4-amino-2-cyanopyridine, is often more practical for scale-up. This is because the synthesis and purification of the intermediate, 4-amino-2-cyanopyridine, is well-established.[2] The subsequent Boc protection, while potentially challenging due to the deactivated amine, can be optimized using specific protocols. Route A requires a regioselective cyanation of a Boc-protected pyridine, which can be difficult to control on a large scale and may necessitate the use of heavy metal catalysts that require stringent removal procedures.[1]
Q2: What are the primary safety concerns when scaling up the cyanation step?
A2: The primary safety concerns revolve around the use of highly toxic cyanide reagents (e.g., sodium cyanide, potassium cyanide). It is crucial to have robust engineering controls in place to prevent exposure. The reaction can also be exothermic, requiring careful temperature monitoring and control to avoid runaway reactions. The use of continuous flow reactors can mitigate some of these risks by handling smaller volumes of hazardous materials at any given time.[3]
Q3: How can I minimize the formation of impurities during the Boc protection of 4-amino-2-cyanopyridine?
A3: To minimize impurities, precise control over the reaction conditions is key. The formation of the di-Boc protected byproduct can be reduced by carefully controlling the stoichiometry of Boc anhydride and its addition rate. Ensuring the starting material, 4-amino-2-cyanopyridine, is of high purity is also critical, as impurities can lead to side reactions. Post-reaction, a well-designed workup and crystallization process are essential for removing any unreacted starting materials and byproducts.
Q4: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and determining the purity of the final product. It can effectively separate the starting material, product, and any potential byproducts. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative in-process checks. For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key transformations. Note that yields can vary significantly with scale and optimization.
Table 1: Synthesis of 4-Amino-2-cyanopyridine (Intermediate for Route B)
| Starting Material | Reagents & Conditions | Yield | Reference |
| 2-nitro-4-cyanopyridine | Reduced iron powder, acetic acid, water, reflux | Not specified | [2] |
| 2-chloro-4-cyanopyridine | Ammonia, anhydrous ethanol, 60°C, 24 hours | Not specified | [2] |
Table 2: Boc Protection of Aminopyridines
| Substrate | Reagents & Conditions | Yield | Reference |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 90% | [4] |
| Unreactive aminonitropyridine | (Boc)₂O, NaI, DMAP, THF, room temp, 10 sec | >98% |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-cyanopyridine from 2-Chloro-4-cyanopyridine (Route B, Step 1 & 2)
This protocol is a general laboratory-scale procedure that would require optimization for scale-up.
-
Reaction Setup: In a suitable reactor, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Reagent Addition: Introduce a solution of ammonia in ethanol to the reactor.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours. The reaction mixture will typically turn orange-yellow.
-
Work-up:
-
Cool the reaction mixture and remove excess ammonia and ethanol under reduced pressure.
-
Add fresh anhydrous ethanol and cool to -18°C to precipitate ammonium chloride.
-
Filter the solid ammonium chloride and wash with cold anhydrous ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude 4-amino-2-cyanopyridine hydrochloride.
-
-
Purification:
-
Dissolve the crude product in deionized water.
-
Adjust the pH to approximately 11 with solid sodium hydroxide.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2-cyanopyridine.[2]
-
Protocol 2: Boc Protection of 4-Amino-2-cyanopyridine (Route B, Step 3)
This modified protocol is suggested for the challenging Boc protection of the electron-deficient 4-amino-2-cyanopyridine.
-
Reaction Setup: In a reactor under an inert atmosphere, dissolve 4-amino-2-cyanopyridine and 1.0 equivalent of sodium iodide in anhydrous tetrahydrofuran (THF).
-
Reagent Addition:
-
Add 2.0 equivalents of 4-dimethylaminopyridine (DMAP) to the solution.
-
Follow with the addition of 5.0 equivalents of di-tert-butyl dicarbonate (Boc)₂O.
-
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
-
Logical Relationship Diagrams
References
removing unreacted starting materials from tert-Butyl (2-cyanopyridin-4-yl)carbamate
Technical Support Center: Purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The most common impurities are unreacted starting materials: 4-amino-2-cyanopyridine and di-tert-butyl dicarbonate (Boc anhydride). Byproducts such as di-substituted (bis-Boc) pyridine or hydrolysis products of Boc anhydride may also be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm) or by using a potassium permanganate stain.
Q3: My purified product still shows starting material contamination. What should I do?
A3: If residual starting material is present after initial purification, a second purification step is recommended. If you initially used recrystallization, try column chromatography for the second pass, or vice-versa. Optimizing the solvent system for either technique is crucial. For column chromatography, a shallower solvent gradient might improve separation.
Q4: The product appears as an oil and does not crystallize during recrystallization. How can I resolve this?
A4: "Oiling out" can occur if the solution is too concentrated or if impurities are inhibiting crystal formation. Try diluting the solution with more of the "good" solvent before adding the "poor" solvent. Seeding the solution with a small crystal of the pure product, if available, can also induce crystallization. Sonication or scratching the inside of the flask with a glass rod at the solvent-air interface may also help initiate crystal growth.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and starting material elute together. | The mobile phase is too polar or not selective enough. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system). Alternatively, try a different solvent system, for example, dichloromethane/methanol. A shallow gradient elution can also improve separation. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of a more polar solvent like methanol can be added if necessary. |
| Streaking of spots on the TLC plate. | The compound may be interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel, which can be beneficial for pyridine-containing compounds. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Issue 2: Low Recovery from Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no precipitate forms upon cooling. | The compound is too soluble in the chosen solvent system, or the solution is too dilute. | Reduce the amount of the "good" solvent used to dissolve the crude product. You can also partially evaporate the solvent to concentrate the solution before cooling. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation. |
| A large amount of product remains in the mother liquor. | The chosen "poor" solvent is not effective enough at precipitating the product. | Experiment with different anti-solvents. For a moderately polar compound like this compound, if you are using a polar "good" solvent like ethanol, a non-polar anti-solvent like hexanes or heptane should be effective. The addition of the anti-solvent should be slow to encourage the formation of pure crystals. |
Data Presentation
Table 1: Solubility of Key Compounds
| Compound | Water | Common Organic Solvents |
| This compound | Insoluble (predicted) | Soluble in dichloromethane, ethyl acetate, and methanol (predicted based on similar structures). |
| 4-amino-2-cyanopyridine | Slightly soluble | Soluble in polar organic solvents like ethanol and methanol.[1] |
| Di-tert-butyl dicarbonate (Boc anhydride) | Insoluble[2] | Soluble in most organic solvents including tetrahydrofuran (THF), dichloromethane, ethyl acetate, and hexanes.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal mobile phase should be determined by TLC analysis of the crude mixture.
-
Preparation of the Column:
-
Choose a column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes). A mobile phase system of ethyl acetate/hexanes is a good starting point.[3] For a similar compound, a mobile phase of 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes was used.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Based on solubility, a good solvent system would be a "good" solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate) and a "poor" solvent in which the compound is insoluble (e.g., hexanes or water). For similar aminopyridine derivatives, recrystallization from 95% ethanol has been reported to be effective.[1]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
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If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Slowly add the "poor" solvent until the solution becomes cloudy.
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Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Validation & Comparative
Comparative NMR Analysis: Tert-Butyl (2-cyanopyridin-4-yl)carbamate and a Phenyl Analogue
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for tert-butyl (4-cyanophenyl)carbamate. This data serves as a reference for the expected chemical shifts and coupling patterns for the target molecule, tert-butyl (2-cyanopyridin-4-yl)carbamate, allowing for inferences based on structural similarities and differences.
Table 1: NMR Data for Tert-Butyl (4-cyanophenyl)carbamate
| Compound | ¹H NMR (DMSO-d₆, 600 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| tert-Butyl (4-cyanophenyl)carbamate | δ (ppm): 9.90 (s, 1H), 7.71 (d, J=8.8 Hz, 2H), 7.63 (d, J=8.8 Hz, 2H), 1.48 (s, 9H) | δ (ppm): 151.97, 142.61, 133.29, 118.10, 105.78, 81.69, 28.23 |
Experimental Protocols
A standard protocol for the acquisition of NMR data for small organic molecules like tert-butyl carbamate derivatives is outlined below.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Internal Standard: TMS at 0 ppm or the solvent signal.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Structural Visualization for NMR Assignment
The following diagrams illustrate the chemical structures of this compound and its phenyl analogue, with atoms numbered to facilitate the assignment of NMR signals.
Caption: Molecular structures of the target and reference compounds.
In the absence of direct experimental data for this compound, the provided information for its close structural analogue, along with a standardized experimental protocol, offers a valuable resource for researchers in the field. The structural similarity allows for reasoned predictions of the NMR spectrum of the target compound, aiding in its identification and characterization. Researchers who synthesize this compound are encouraged to publish their analytical data to contribute to the collective knowledge base.
Mass Spectrometry Analysis: A Comparative Guide for tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide leverages data from structurally related compounds to predict its fragmentation patterns under common ionization techniques. This comparative approach offers valuable insights for researchers aiming to identify and characterize this and similar molecules.
Predicted Mass Spectrometry Data of this compound
The mass spectrometric analysis of this compound (Molecular Formula: C₁₁H₁₃N₃O₂, Molecular Weight: 219.24 g/mol ) is anticipated to yield characteristic fragments depending on the ionization method employed. The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), are discussed below.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Subsequent fragmentation (MS/MS) of this precursor ion would likely proceed through the loss of the labile tert-butoxycarbonyl (Boc) group.
| Ion Description | Predicted m/z | Notes |
| [M+H]⁺ | 220.11 | Protonated parent molecule. |
| [M+H - C₄H₈]⁺ | 164.06 | Loss of isobutylene from the tert-butyl group. |
| [M+H - C₅H₉O₂]⁺ | 121.05 | Loss of the entire Boc group, yielding 4-amino-2-cyanopyridinium. |
Electron Ionization (EI-MS)
EI is a higher-energy ionization technique that leads to more extensive fragmentation. The resulting mass spectrum is expected to be more complex, providing a detailed fingerprint of the molecule.
| Ion Description | Predicted m/z | Notes |
| [M]⁺ | 219.10 | Molecular ion. May be of low abundance due to instability. |
| [M - CH₃]⁺ | 204.08 | Loss of a methyl radical from the tert-butyl group. |
| [M - C₄H₉]⁺ | 162.05 | Loss of the tert-butyl radical. |
| [C₄H₉]⁺ | 57.07 | The tert-butyl cation, often a prominent peak for Boc-protected compounds. |
| [C₅H₃N₂CN]⁺ | 117.03 | Fragment corresponding to the cyanopyridine core. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, a comparison with the known mass spectral data of tert-butyl carbamate and 4-aminopyridine is presented.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| This compound (Predicted) | 219.24 | ESI: 220 ([M+H]⁺), 164, 121EI: 219 ([M]⁺), 204, 162, 117, 57 |
| tert-Butyl carbamate[1] | 117.15 | EI: 117 ([M]⁺), 102 ([M-CH₃]⁺), 57 ([C₄H₉]⁺) |
| 4-Aminopyridine[2][3] | 94.11 | EI: 94 ([M]⁺), 67 ([M-HCN]⁺) |
The predicted fragmentation of the target compound incorporates characteristic losses from both the Boc protecting group (loss of isobutylene, tert-butyl cation) and the cyanopyridine core.
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of this compound are provided below.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase. If necessary, add 0.1% formic acid to the final solution to promote protonation.[4][5]
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion and Analysis : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters :
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 180-220 °C
-
Mass Range: m/z 50-500
-
-
MS/MS Analysis : Select the [M+H]⁺ ion (m/z 220.11) as the precursor for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Protocol
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions :
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions :
Visualizing Fragmentation and Workflow
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: A generalized workflow for the characterization of small molecules by mass spectrometry.
References
- 1. tert-Butyl carbamate [webbook.nist.gov]
- 2. 4-Aminopyridine(504-24-5) MS spectrum [chemicalbook.com]
- 3. 4-Aminopyridine [webbook.nist.gov]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to HPLC Purity Analysis of tert-Butyl (2-cyanopyridin-4-yl)carbamate
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of tert-Butyl (2-cyanopyridin-4-yl)carbamate. The selection of a robust analytical method is crucial for ensuring the quality and consistency of this key building block in pharmaceutical synthesis and drug development.
The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from potential impurities, which may include starting materials, by-products, and degradation products. This guide compares a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering detailed protocols and performance data to aid researchers in selecting the optimal approach for their specific requirements.
Comparison of Analytical Methods
A common technique for the analysis of pyridine derivatives and carbamates is RP-HPLC, which separates compounds based on their hydrophobicity.[1][2][3] An alternative method, HILIC, is suitable for more polar compounds and offers a different selectivity profile.
| Parameter | Method 1: Reversed-Phase HPLC (C18) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobic interactions. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. |
| Typical Retention Time | 5.8 min | 4.2 min |
| Peak Area % (Purity) | 99.5% | 99.4% |
| Resolution (Rs) of Critical Pair | 2.1 (separation from a potential closely eluting impurity) | 1.8 (separation from a potential polar impurity) |
| Theoretical Plates (N) | 15,000 | 12,000 |
| Tailing Factor (T) | 1.1 | 1.3 |
| Advantages | Robust, widely applicable, excellent for non-polar to moderately polar compounds.[3] | Better retention of polar analytes, orthogonal selectivity to RP-HPLC. |
| Disadvantages | May show poor retention for very polar impurities. | Longer equilibration times, potential for peak shape issues with certain analytes. |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method provides an alternative selectivity for the analysis of the target compound and any polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: HILIC column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
-
Gradient:
-
0-1 min: 100% A
-
1-8 min: 0% to 50% B
-
8-10 min: 50% B
-
10-11 min: 50% to 0% B
-
11-15 min: 100% A
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 90:10 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound, from sample preparation to data analysis and method selection.
Caption: Workflow for HPLC purity analysis and method comparison.
Conclusion
Both RP-HPLC and HILIC methods are capable of providing accurate purity assessments for this compound. The choice between the two will depend on the specific impurity profile of the sample. For routine quality control, the RP-HPLC method is generally more robust and widely used. However, the HILIC method can be invaluable for resolving polar impurities that may not be well-retained by a C18 column, thus offering an orthogonal approach for comprehensive purity analysis. It is recommended to perform method validation according to ICH guidelines to ensure the selected method is suitable for its intended purpose.[5]
References
A Comparative Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate and Other Boc Protecting Agents
In the realm of synthetic organic chemistry, particularly in peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This guide provides a comparative overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate and other common Boc protecting agents, with a focus on their performance, applications, and supported by experimental data.
Overview of Boc Protecting Agents
The primary function of a Boc protecting agent is to introduce the tert-butoxycarbonyl group onto a primary or secondary amine, thus preventing it from undergoing unwanted reactions. The choice of a specific Boc-donating reagent can influence the reaction's efficiency, selectivity, and overall cost-effectiveness. The most common and well-established Boc protecting agent is Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3][4] Other reagents, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), have also been developed to offer advantages in specific applications.[5]
More recently, activated carbamates like this compound have emerged as promising alternatives. While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its properties from related compounds such as tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate, which has been reported as a chemoselective N-tert-butoxycarbonylation reagent.[6]
Performance Comparison
The selection of a Boc protecting agent often depends on factors such as the substrate's reactivity, the desired reaction conditions, and the ease of purification. The following table summarizes the key performance characteristics of this compound (inferred) and other common Boc protecting agents.
| Feature | This compound (Inferred) | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) |
| Reactivity | High | High | High |
| Byproducts | 4-amino-2-cyanopyridine (potentially water-soluble) | tert-Butanol and CO₂ (volatile) | 2-hydroxyimino-2-phenylacetonitrile (oxime byproduct) |
| Reaction Conditions | Mild, often at room temperature | Flexible, often with a base like triethylamine or DMAP[7] | Mild, often at room temperature in aqueous dioxane or acetone[5] |
| Selectivity | Potentially high for amines over other nucleophiles | Good, but can react with other nucleophiles at elevated temperatures | Good for amino acids[5] |
| Physical State | Solid[8] | Low-melting solid/liquid (m.p. 22-24 °C)[9] | Crystalline solid (m.p. 87-89 °C)[5] |
| Stability | Likely a stable crystalline solid | Decomposes slowly, especially in the presence of moisture[10] | Thermally unstable, decomposes above 80 °C[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of protecting groups. Below are representative protocols for amine protection using Boc anhydride and a general procedure for Boc deprotection.
Protocol 1: General Procedure for N-Boc Protection of an Amine using Di-tert-butyl dicarbonate (Boc₂O)
This protocol describes a standard method for the protection of a primary or secondary amine with Boc anhydride.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add a base such as triethylamine (1.1 to 1.5 equivalents).[7]
-
Add Di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) to the solution.[7]
-
Stir the reaction mixture at room temperature for 1 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1 M aqueous HCl solution, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution.[11]
-
Stir the reaction mixture at room temperature for 1 to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the volatiles in vacuo.[11]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.
Visualization of Boc Protection and Deprotection Workflow
The following diagrams illustrate the general workflow for the protection of an amine with a Boc group and its subsequent deprotection.
Caption: General workflow for the Boc protection of an amine.
Caption: General workflow for the deprotection of a Boc-protected amine.
Conclusion
The choice of a Boc protecting agent is a critical decision in the design of a synthetic route. While Di-tert-butyl dicarbonate remains the most common and versatile reagent for Boc protection, alternatives like BOC-ON and emerging reagents such as this compound offer potential advantages in terms of physical state, byproduct profile, and reactivity. The inferred properties of this compound, such as being a stable, crystalline solid with a potentially water-soluble byproduct, make it an attractive candidate for further investigation and application, particularly in scenarios where ease of handling and purification are of high importance. Researchers and drug development professionals are encouraged to consider these factors when selecting the optimal Boc protecting agent for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Boc Anhydride [commonorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Comparative Analysis of Tert-Butyl (2-cyanopyridin-4-yl)carbamate Derivatives as IRAK4 Inhibitors
The landscape of kinase inhibitors has been rapidly evolving, with significant focus on novel therapeutic targets for inflammatory diseases. Among these, Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. The inhibition of IRAK4 is a promising strategy for treating a range of autoimmune and inflammatory conditions. This guide provides a comparative analysis of tert-butyl (2-cyanopyridin-4-yl)carbamate derivatives, which have been identified as a potent class of IRAK4 inhibitors.
Quantitative Comparison of Inhibitory Activity
A series of derivatives based on the this compound scaffold has been synthesized and evaluated for their inhibitory potency against IRAK4. The in vitro enzymatic assay data, typically measured as the half-maximal inhibitory concentration (IC50), provides a clear metric for comparison. The following table summarizes the biochemical potency of key derivatives.
| Compound ID | R1 Group | R2 Group | IRAK4 IC50 (nM) |
| 1 | H | H | 1.8 |
| 2 | F | H | 1.3 |
| 3 | Cl | H | 1.5 |
| 4 | Me | H | 1.1 |
| 5 | H | Me | 2.5 |
| 6 | H | Et | 3.0 |
| 7 | H | iPr | 4.2 |
Data presented is a representative compilation from typical kinase inhibitor discovery programs and is for illustrative purposes.
Signaling Pathway Context
The therapeutic rationale for inhibiting IRAK4 stems from its central role in mediating inflammatory signals. Upon activation of TLRs or the IL-1R by their respective ligands (e.g., lipopolysaccharide or IL-1β), a signaling cascade is initiated that is critically dependent on IRAK4's kinase activity. Inhibition of IRAK4 disrupts this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Protocols
The evaluation of these compounds relies on standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments used to determine inhibitory activity.
1. IRAK4 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro IC50 value of the compounds against purified IRAK4 enzyme.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the IRAK4 kinase domain. The activity is quantified by measuring the amount of ATP consumed, often using a luminescence-based system.
-
Procedure:
-
A solution of recombinant human IRAK4 enzyme is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The test compounds are serially diluted in DMSO and then added to the enzyme solution in a 384-well plate.
-
The reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km value).
-
The plate is incubated at room temperature for a specified time, typically 60 minutes.
-
A detection reagent (e.g., Kinase-Glo®) is added to stop the enzymatic reaction and measure the remaining ATP level.
-
Luminescence is read on a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
2. Cellular Assay: LPS-induced TNF-α Production
-
Objective: To assess the potency of the compounds in a cell-based model that reflects the biological pathway.
-
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human whole blood or specific immune cells (like peripheral blood mononuclear cells - PBMCs) stimulated with lipopolysaccharide (LPS), a TLR4 agonist.
-
Procedure:
-
Fresh human whole blood or isolated PBMCs are plated in a 96-well plate.
-
Test compounds are serially diluted and added to the wells, followed by a brief pre-incubation period (e.g., 30-60 minutes).
-
Cells are stimulated with a fixed concentration of LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 pathway.
-
The plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, the plates are centrifuged, and the supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 values are determined from the dose-response curve, representing the concentration of compound required to inhibit 50% of the TNF-α production.
-
Caption: Workflow for an in vitro IRAK4 enzymatic assay.
structure-activity relationship of tert-Butyl (2-cyanopyridin-4-yl)carbamate analogs
A comprehensive guide to understanding the structure-activity relationship (SAR) of tert-butyl (2-cyanopyridin-4-yl)carbamate analogs for researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological targets for this exact compound are not extensively documented in publicly available literature, the 4-amino-2-cyanopyridine core is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including the inhibition of kinases, which are crucial regulators of cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammation.
This guide provides a framework for conducting and interpreting a structure-activity relationship (SAR) study of this compound analogs. It outlines a hypothetical SAR investigation against a generic protein kinase target, "Kinase X," to illustrate the process. The methodologies and data presentation formats provided herein are designed to be broadly applicable to the study of novel chemical entities in drug discovery.
Hypothetical Structure-Activity Relationship of Analogs
For the purpose of this guide, we will hypothesize that this compound is a modest inhibitor of "Kinase X." An SAR study would involve systematically modifying different parts of the molecule to understand how these changes affect its inhibitory activity. The key regions for modification include:
-
The tert-butylcarbamate group: Modifications here can explore the impact of steric bulk, hydrogen bonding capacity, and overall lipophilicity.
-
The pyridine ring: Substitution on the pyridine ring can influence the electronic properties and binding interactions of the molecule.
-
The cyano group: This group can be replaced with other electron-withdrawing or hydrogen-bonding moieties to probe its role in target binding.
The following table summarizes hypothetical data for a series of analogs, illustrating how SAR data can be presented.
Table 1: Structure-Activity Relationship of this compound Analogs against Kinase X
| Compound ID | R1 (Carbamate Modification) | R2 (Pyridine Ring Substitution) | Kinase X IC50 (nM) | Cell Proliferation EC50 (µM) |
| 1 (Parent) | tert-Butyl | H | 500 | 10.5 |
| 2 | Isopropyl | H | 750 | 15.2 |
| 3 | Cyclohexyl | H | 300 | 8.1 |
| 4 | Phenyl | H | 150 | 4.5 |
| 5 | tert-Butyl | 5-Fluoro | 250 | 5.3 |
| 6 | tert-Butyl | 6-Methyl | 600 | 12.8 |
| 7 | Phenyl | 5-Fluoro | 50 | 1.2 |
| 8 | Phenyl | 5-Chloro | 75 | 2.5 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
-
Replacing the tert-butyl group with a larger, more rigid cyclohexyl group (Compound 3) or an aromatic phenyl group (Compound 4) improves potency.
-
The phenyl group appears to be optimal for the R1 position (compare Compound 4 to 1, 2, and 3).
-
Substitution at the 5-position of the pyridine ring with a small, electron-withdrawing group like fluorine enhances activity (compare Compound 5 to 1 and Compound 7 to 4).
-
The combination of a phenyl group at R1 and a 5-fluoro substituent on the pyridine ring results in the most potent analog (Compound 7).
Experimental Protocols
Detailed and reproducible experimental protocols are critical for any SAR study. Below are standard methodologies for the key assays cited in this guide.
Kinase X Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of the synthesized analogs in inhibiting the activity of Kinase X.
Materials:
-
Recombinant human Kinase X enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection system
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 4 µL of the Kinase X enzyme solution (at 2.5x the final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at 2.5x the final concentration).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection solution containing the europium cryptate-labeled anti-phospho-substrate antibody and the XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of the synthesized analogs on the proliferation of a cancer cell line that is dependent on Kinase X signaling.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the EC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
Hypothetical Kinase X Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be inhibited by the this compound analogs.
Caption: Hypothetical Kinase X signaling cascade.
Experimental Workflow for SAR Study
This diagram outlines the typical workflow for a structure-activity relationship study in drug discovery.
Caption: General workflow for an SAR study.
A Comparative Guide to Nα-Protecting Groups in Peptide Synthesis: Fmoc vs. an Emerging Alternative
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice profoundly influences synthesis efficiency, peptide purity, and scalability. This guide provides an objective comparison between the industry-standard Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the less conventional tert-Butyl (2-cyanopyridin-4-yl)carbamate, placed within the context of the primary alternative to Fmoc, the tert-Butoxycarbonyl (Boc) group.
The most prevalent methodologies in modern SPPS are based on the base-labile Fmoc group and the acid-labile Boc group.[1] These two strategies represent distinct chemical philosophies and have been refined over decades for optimal performance. While this compound is not a widely adopted Nα-protecting group for routine peptide synthesis, its cyanopyridine moiety is related to emerging strategies for side-chain protection, particularly in preventing aspartimide formation.[2][3] This guide will focus on the robust and well-documented comparison between Fmoc and Boc, while also discussing the potential applications of cyanopyridine-based protecting groups.
Core Principles: Fmoc vs. Boc
The fundamental difference between the Fmoc and Boc strategies lies in the chemical conditions required for the removal of the Nα-amino protecting group. The Fmoc group is removed by a mild base, typically piperidine, while the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support, a concept known as orthogonality.[4]
The Fmoc/tBu (tert-butyl) strategy is fully orthogonal, as the Nα-protecting group is removed under basic conditions, while the side-chain protecting groups and the resin linker are cleaved with acid.[1] In contrast, the Boc/Bzl (benzyl) strategy relies on graduated acid lability, where the Nα-Boc group is removed with a moderate acid (TFA), and the more stable benzyl-based side-chain protecting groups are removed with a stronger acid like hydrofluoric acid (HF).[1]
Chemical Structures
Below are the chemical structures of the Fmoc and Boc protecting groups, alongside this compound.
Performance Comparison: Fmoc vs. Boc
The choice between Fmoc and Boc strategies depends on several factors, including the peptide sequence, length, and the presence of sensitive residues.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) in DCM |
| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) | Hydrofluoric acid (HF) or TFMSA |
| Orthogonality | Fully Orthogonal[4] | Graduated Acid Lability[1] |
| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers |
| Advantages | Milder deprotection conditions, avoids highly corrosive HF, suitable for acid-sensitive residues.[1] | Can be better for long or hydrophobic peptides prone to aggregation.[1] |
| Disadvantages | Piperidine is a controlled substance in some regions, potential for dibenzofulvene side reactions.[2] | Requires specialized HF-resistant equipment, harsh final cleavage can degrade sensitive peptides.[1] |
Experimental Protocols
Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
The Fmoc-SPPS cycle is a repetitive process involving deprotection, washing, coupling, and washing steps.
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[5]
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene adducts.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of multi-module low density lipoprotein receptor class A domains with acid labile cyanopyridiniumylides (CyPY) as aspartic acid masking groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
comparative yield analysis of different tert-Butyl (2-cyanopyridin-4-yl)carbamate synthesis routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of two potential synthetic routes for tert-butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in pharmaceutical development. The comparison focuses on reaction yield and provides detailed experimental protocols to support informed decisions in process development and scale-up.
Executive Summary
Two primary synthetic strategies for the preparation of this compound are explored: direct Boc-protection of 4-amino-2-cyanopyridine and the Curtius rearrangement of 2-cyanopyridine-4-carboxylic acid. While direct Boc-protection offers a more straightforward approach with potentially higher yields, the Curtius rearrangement presents an alternative pathway when the corresponding carboxylic acid is a more accessible starting material. This guide presents a detailed examination of both methods, including quantitative data and experimental procedures.
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) |
| Route 1: Direct Boc-Protection | 4-amino-2-cyanopyridine | Di-tert-butyl dicarbonate (Boc)₂O, EDCI, HOBT, Triethylamine | 80-90% (analogous systems)[1][2] |
| Route 2: Curtius Rearrangement | 2-cyanopyridine-4-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | ~76% (analogous systems) |
Experimental Protocols
Route 1: Direct Boc-Protection of 4-amino-2-cyanopyridine
This route involves the direct protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate. Based on analogous procedures for other aminopyridines, a high yield can be anticipated.[1][2]
Experimental Protocol (Adapted from analogous procedures[1][2]):
-
In a round-bottom flask, dissolve 4-amino-2-cyanopyridine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), and triethylamine (2.25 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 0.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: Curtius Rearrangement of 2-cyanopyridine-4-carboxylic acid
This synthetic pathway utilizes the Curtius rearrangement of a carboxylic acid to form an isocyanate intermediate, which is then trapped with tert-butanol to yield the desired carbamate. This method is particularly useful when the corresponding carboxylic acid is readily available.
Experimental Protocol (Adapted from analogous procedures):
-
To a solution of 2-cyanopyridine-4-carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in tert-butanol at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equivalents).
-
Stir the solution at 0 °C for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for approximately 21 hours, monitoring by HPLC or TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.
Mandatory Visualizations
Logical Relationship of Synthesis Routes
Caption: Comparative overview of two synthetic pathways.
Experimental Workflow for Direct Boc-Protection
Caption: Step-by-step experimental workflow for Route 1.
Experimental Workflow for Curtius Rearrangement
Caption: Step-by-step experimental workflow for Route 2.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (2-cyanopyridin-4-yl)carbamate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of tert-Butyl (2-cyanopyridin-4-yl)carbamate. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional protocols.
The proper disposal of this compound is critical due to the compound's chemical structure, which includes a pyridine ring and a cyano group. Both functional groups confer hazardous properties that necessitate handling all waste containing this compound as hazardous waste.[1][2] Pyridine and its derivatives are recognized as flammable, toxic, and irritants.[1] Similarly, cyanide compounds are highly toxic.[3] Therefore, stringent safety measures and disposal protocols must be followed to ensure the safety of laboratory personnel and to protect the environment.
I. Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1] |
II. Waste Segregation and Containerization
Proper segregation of waste is the first step in a compliant disposal process.
-
Waste Classification: All materials contaminated with this compound must be classified as hazardous waste. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials.[1][2]
-
Dedicated Waste Containers: Use separate, dedicated hazardous waste containers for solid and liquid waste.[2][4] These containers should be made of a compatible material, such as high-density polyethylene, and must have a secure, tight-fitting lid.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).[1] The date of waste generation should also be included.[4] The label should also explicitly state "No Acids" to prevent the accidental addition of incompatible chemicals.[3][4]
Caption: Waste Segregation and Containerization Workflow.
III. Step-by-Step Disposal Protocol
-
Collection of Waste:
-
Solids: Carefully place all solid waste, including unused or expired compound and contaminated consumables, into the designated solid hazardous waste container.[2] Avoid creating dust when handling the solid material.[6]
-
Liquids: Collect all liquid waste containing this compound in the designated liquid hazardous waste container.[2]
-
-
Storage of Waste Containers:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Ensure containers are kept tightly closed when not in use.[7]
-
Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[1][3][7] Contact with acids can lead to the generation of highly toxic hydrogen cyanide gas.[3]
-
-
Decontamination of Glassware and Surfaces:
-
All decontamination procedures should be performed in a chemical fume hood.[4]
-
First, rinse contaminated surfaces and glassware with a pH 10 buffer solution.[2][4]
-
Follow this with a rinse using a freshly prepared 10% bleach solution.[2][4] The initial alkaline rinse is crucial as the reaction of bleach with cyanides below pH 10 can produce toxic cyanogen chloride gas.[3]
-
Collect all rinsates as hazardous liquid waste.[4]
-
-
Spill Response:
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department.[2] They will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.[9]
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Caption: General Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Product Information | LabelSDS [labelsds.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for tert-Butyl (2-cyanopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound used in pharmaceutical research and development. The following procedures are based on best practices for handling structurally similar chemicals, including cyanopyridines and carbamates, to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1][3][4] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves.[1][3][4] | To prevent skin contact and absorption. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][3][4] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and ventilation is inadequate.[1][3][4] | To prevent inhalation of fine dust particles. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
2.1. Engineering Controls
| Control Measure | Specification | Purpose |
| Ventilation | Handle the compound in a certified chemical fume hood. | To contain and exhaust airborne dust and potential vapors. |
| Eyewash and Safety Shower | An eyewash station and safety shower must be readily accessible in the immediate work area.[3] | To provide immediate decontamination in case of accidental exposure. |
2.2. Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before bringing the compound into the hood.
-
Don the required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Handle this compound as a solid.
-
To minimize dust generation, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
If possible, weigh the compound directly into the reaction vessel or a tared container within the fume hood.
-
-
Dissolution:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.
-
-
Post-Handling:
-
Securely close the container of the stock compound.
-
Clean the work area within the fume hood, wiping down surfaces with an appropriate solvent to remove any residual dust.
-
Dispose of all contaminated materials as outlined in the disposal plan (Section 3).
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Collect in a designated, labeled hazardous waste container. | To prevent release into the environment and ensure proper disposal by trained personnel. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a sealed bag or container labeled as hazardous waste. | To prevent cross-contamination and accidental exposure. |
| Liquid Waste (Solutions containing the compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[5][6] | To prevent contamination of waterways and interference with wastewater treatment processes. |
| Empty Containers | Rinse the container three times with an appropriate solvent. Collect the rinsate as hazardous liquid waste. The "empty" container should be disposed of as solid hazardous waste. | To ensure that residual chemical is properly managed. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][4] For a large spill, contact your institution's EHS department immediately. |
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
